Mocetinostat's effects are mediated through the inhibition of HDAC enzymes, which play a key role in epigenetic regulation. The diagram below illustrates its core mechanism and downstream consequences.
Core mechanism and downstream effects of this compound
The biological consequences of this mechanism are broad and context-dependent. The table below summarizes the key effects observed in different disease models.
| Disease Area | Observed Effects | Key Mechanistic Insights |
|---|
| Oncology [1] [2] [3] | - Induces apoptosis & autophagy
To illustrate how the effects of this compound are evaluated in research, here are summaries of key experimental methodologies from the literature.
1. In Vitro Anti-tumor Activity in Glioblastoma Cells [2]
2. In Vivo Anti-fibrotic Effect in Heart Failure [4]
The efficacy of this compound is dose- and context-dependent. The following table consolidates key quantitative findings from preclinical studies.
| Model System | This compound Dose / Concentration | Key Quantitative Outcome |
|---|---|---|
| Glioblastoma Cells (C6, T98G) [2] | 0.5 - 2.5 µM for 48h | Dose-dependent reduction in cell viability (MTT assay) |
| Prostate Cancer Cells (DU-145) [3] | 5 - 20 µM for 48h | Significant induction of apoptosis (Cell Death ELISA) |
| Prostate Cancer Xenograft [3] | Not specified | ~50% reduction in orthotopic tumor growth |
| Syngeneic Tumor Model [1] | Not specified | Augmented anti-tumor activity of PD-L1 antibody antagonist |
| Rat CHF Model [4] | 10 mg/kg (i.p., every other day for 3 weeks) | Improved left ventricle end diastolic pressure and dp/dt max; decreased total collagen |
| Rat TAC Model [5] | 10 mg/kg (i.p., every other day for 4 weeks) | Significant regression of cardiac hypertrophy and fibrosis; reduced RAS activity |
This compound remains an investigational drug and has not received full approval for general clinical use [8]. Its development has progressed through various phases:
Mocetinostat's primary action is inhibiting a specific subset of HDAC enzymes, which increases the accumulation of acetylated histones and other proteins within cells [1].
Table 1: HDAC Isoform Selectivity of this compound
| HDAC Isoform | Class | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| HDAC1 | I | 0.15 [2] | Submicromolar |
| HDAC2 | I | 0.29 [2] | Submicromolar |
| HDAC3 | I | 1.66 [2] | Submicromolar |
| HDAC11 | IV | 0.59 [2] | Submicromolar |
| HDAC8 | I | Information Missing from Search Results | - |
This selective inhibition translates into specific downstream molecular and cellular events.
Table 2: Key Downstream Pharmacodynamic Effects & Evidence
| Observed Effect | Experimental Model | Key Findings / Mechanism |
|---|---|---|
| Histone Hyperacetylation | Human cancer cells [3], peripheral white blood cells from clinical trial patients [1] | Dose-dependent increase in acetylated histones H3 and H4; used as a pharmacodynamic biomarker in clinical trials. |
| Cell Cycle Arrest | Broad antitumor preclinical models [1] | Induction of p21WAF1/CIP1 expression, leading to cell cycle arrest [3] [2]. |
| Apoptosis Induction | Prostate cancer cells (DU-145, PC-3) [4], Glioblastoma cell lines (C6, T98G) [5] [6] | Upregulation of pro-apoptotic miR-31 and protein Bad; downregulation of anti-apoptotic E2F6 and Bcl-2; activation of caspases-9 and -3. |
| Inhibition of PI3K/AKT Pathway | Glioblastoma cell lines [5] [6], Human epidural fibroblasts [7] | Reduced phosphorylation of AKT and its target GSK3β, suppressing cell survival and proliferation. |
| Cellular Differentiation | Glioblastoma cell lines [5] [6], Human chondrocytes [8] | Activation of differentiation markers (e.g., GFAP); suppression of undifferentiation markers (e.g., N-Myc, Id2). |
| Anti-fibrotic Effects | Rat laminectomy model [7] | Suppression of myofibroblast activation and increased fibroblast apoptosis, reducing epidural fibrosis. |
| Activation of KLF4 | Human joint tissue cells, mouse OA model [8] | Upregulation of the transcription factor KLF4, promoting expression of protective genes in cartilage. |
The following diagram summarizes the core signaling pathways modulated by this compound and their functional outcomes in different disease contexts:
Core pathways of this compound pharmacodynamics. This compound inhibits Class I/IV HDACs, causing histone hyperacetylation and direct pathway modulation, leading to diverse cellular outcomes.
For scientists looking to validate these effects, here are methodologies from cited research.
Table 3: Summary of Key Experimental Protocols
| Assay Purpose | Cell Lines / Model | Detailed Protocol Summary |
|---|
| Cell Viability & Proliferation (MTT Assay) | Glioblastoma C6 and T98G cells [6] | 1. Seed 0.5 x 10⁴ cells/well in 96-well plates. 2. After 70% confluence, treat with this compound (0-2.5 µM) for 48h. 3. Add 10µL MTT solution, incubate 4h. 4. Add detergent, measure absorbance at 570nm. | | Analysis of Apoptosis (Annexin V/PI Staining & Morphology) | Glioblastoma C6 and T98G [6], Prostate cancer DU-145 and PC-3 [4] | 1. Culture cells and treat with this compound for 48h. 2. For flow cytometry: stain with FITC-Annexin V and Propidium Iodide (PI). 3. For morphology: fix and stain cells with a Kwik-Diff kit; image with light microscope; count apoptotic cells out of 300. | | In Vitro Differentiation Assay | Glioblastoma C6 and T98G cells [6] | 1. Culture cells in 6-well plates. 2. Treat with this compound for 48h. 3. Aspirate medium, wash with PBS, fix and stain with Kwik-Diff kit. 4. Examine differentiation features (e.g., cell morphology, processes) under light microscopy. | | Molecular Mechanism Analysis (Western Blot, PCR) | Human epidural fibroblasts [7], Glioblastoma cells [5] [6], Prostate cancer cells [4] | 1. Treat cells with this compound. 2. Extract mRNA and proteins. 3. Use Western Blot to detect: Acetylated histones, p21, BAX, Bcl-2, Bid, cleaved caspases, E2F6, Bad, HDAC1, p-AKT, p-GSK3β. 4. Use qPCR to measure: miR-31, KLF4, and other gene expression levels. |
The pharmacodynamic properties of this compound underpin its investigation across various disease areas. It has been evaluated in clinical trials for hematological malignancies and solid tumors, including a phase 2 study in urothelial carcinoma with specific mutations [1] [9]. Beyond oncology, promising preclinical data shows efficacy in models of epidural fibrosis following laminectomy [7] and osteoarthritis [8], indicating a broader therapeutic potential.
The table below summarizes the key quantitative data from a rat pharmacokinetic study as published in the identified research [1].
| Parameter | Value / Finding | Notes |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Method used for quantification |
| Linear Range | 5 - 5000 ng/mL | In rat plasma |
| Accuracy | 96.5% - 109.7% | -- |
| Precision (RSD) | < 11% (Intra-day & Inter-day) | -- |
| Mean Recovery | 89.7% - 96.1% | -- |
| Matrix Effect | 94.5% - 97.4% | -- |
| Bioavailability | 29.3% | After a 15 mg/kg oral dose vs. 3 mg/kg IV dose |
Based on the search results, here is a summary of the core experimental protocols used in the study [1]. Please note that some specific details (like vendor sources for some materials) are not provided in the available abstract.
The following diagram illustrates the experimental workflow for the bioanalysis of this compound in rat plasma.
Experimental workflow for the bioanalysis of this compound in rat plasma [1].
The diagram below summarizes the key pharmacokinetic findings and their relationships from the rat study.
Pathway of key pharmacokinetic parameters and bioavailability calculation [1].
Mocetinostat exerts its anti-tumor effects through multiple interconnected biological mechanisms, as demonstrated in various cancer models.
| Cancer Model | Key Findings on Mechanism of Action | Experimental Evidence |
|---|
| Glioblastoma (in vitro) | Induced apoptosis, inhibited proliferation/metastasis, induced differentiation. Modulated PI3K/AKT pathway; ↑ BAX (pro-apoptotic), ↓ Bcl-2 (anti-apoptotic) [1] | - MTT cell proliferation assay
These pathways can be visualized in the following diagram that summarizes the core mechanisms of action for this compound:
Summary of this compound's Core Mechanisms of Action.
To investigate the effects of this compound in a research setting, several standard assays are used. Here are detailed methodologies for key experiments cited in the search results.
MTT Cell Proliferation Assay (from [1])
Apoptosis Assay via Morphological Analysis (from [1])
Western Blot Analysis for Protein Expression (from [1] [2])
This compound represents a targeted epigenetic therapy with a well-defined inhibitory profile and multiple mechanisms for combating cancer cells and modulating the tumor microenvironment.
Mocetinostat exerts its effects primarily by inhibiting HDAC enzymes, leading to increased acetylation of histone tails. This relaxation of chromatin structure promotes the transcription of genes that are often silenced in cancers, such as tumor suppressor genes [1]. The key downstream consequences are:
The following diagram illustrates the core signaling pathways modulated by this compound and their biological outcomes.
The potency of this compound varies across different HDAC isotypes. The table below presents its half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit enzyme activity by 50% in cell-free assays.
| HDAC Isoform | IC₅₀ (μM) | Notes |
|---|---|---|
| HDAC1 | 0.15 [6] | Primary target, highest potency |
| HDAC2 | ~0.3-0.5 (estimated) | 2- to 10-fold less potent than HDAC1 [6] |
| HDAC3 | 0.61 [6] | |
| HDAC11 | Not precisely quantified | Active inhibition, but less potent than HDAC1 [6] |
| Class II HDACs | No significant activity | Selective against Class I/IV [6] [7] |
Here are the summarized methodologies from two pivotal preclinical studies investigating this compound.
This compound has been investigated for a range of conditions, primarily in oncology.
| Disease Area | Model / Context | Key Findings & Status |
|---|---|---|
| Oncology | ||
| ↳ Hodgkin's Lymphoma | Phase II Clinical Trials | Approved for phase II trials in 2010 [2] [1]. |
| ↳ Glioblastoma | Preclinical (in vitro) | Inhibits proliferation, induces apoptosis & differentiation in cell lines [2] [4]. |
| ↳ Prostate Cancer | Preclinical (in vitro & in vivo) | Induces apoptosis via miR-31/E2F6; effective against cancer stem cells [3]. |
| ↳ Other Cancers | Clinical & Preclinical Trials | Studied for urothelial carcinoma, myelodysplastic syndrome, leukemia, etc. [1] [3] [5]. |
| Non-Oncology | ||
| ↳ Osteoarthritis (OA) | Preclinical (in vivo mouse model) | Activated KLF4 transcription factor, protected against cartilage damage and pain [8]. |
| ↳ Cardiac Hypertrophy & Fibrosis | Preclinical (in vivo rat model) | Reduced cardiac remodeling, hypertrophy, and fibrosis [9]. |
Leiomyosarcoma (LMS) represents a malignant tumor of mesenchymal origin and is one of the most common soft tissue sarcoma subtypes, characterized by a complex karyotype and significant intra- and intertumor heterogeneity. LMS can present in various anatomical locations including the uterus, skin, blood vessels, retroperitoneum, gastrointestinal tract, trunk, and extremities. The pathogenesis of LMS remains largely unknown, and advanced-stage disease is generally incurable with current systemic therapies, demonstrating a clear unmet medical need for novel therapeutic approaches. Uterine leiomyosarcoma (uLMS), the most common subtype of uterine sarcoma, demonstrates particularly aggressive behavior with high rates of recurrence and metastasis. The five-year survival for uLMS patients ranges between 25% and 76%, plummeting to just 10-15% for patients presenting with metastatic disease at initial diagnosis [1] [2].
Current first-line systemic treatment options for advanced LMS include gemcitabine-based regimens, typically combined with docetaxel. Gemcitabine as a single agent demonstrated a response rate of approximately 21% in second-line therapy for uterine LMS according to Gynecological Oncology Group criteria, while the combination of gemcitabine with docetaxel showed improved response rates of 25% by RECIST criteria in phase II studies [3] [4]. Despite these established regimens, therapeutic efficacy remains modest with no curative potential for metastatic disease, necessitating the development of novel combination strategies to overcome chemoresistance and improve patient outcomes [3].
Table 1: Clinical Characteristics of Leiomyosarcoma
| Characteristic | Details | Clinical Implications |
|---|---|---|
| Incidence | 1-2% of all uterine malignancies | Rare cancer with limited study populations |
| 5-Year Survival | 25-76% (all stages); 10-15% (metastatic) | Poor prognosis in advanced disease |
| Common Locations | Uterus, skin, blood vessels, retroperitoneum, GI tract | Diverse anatomical presentations |
| Current Standard Therapy | Gemcitabine + docetaxel; Doxorubicin-based regimens | Limited efficacy in metastatic setting |
| Key Challenges | Complex karyotype, tumor heterogeneity, chemoresistance | Need for novel therapeutic approaches |
The combination of mocetinostat and gemcitabine exerts synergistic anti-tumor effects through multiple complementary mechanisms of action. This compound is a class I and IV selective histone deacetylase (HDAC) inhibitor that targets key epigenetic regulators in LMS cells. HDACs play crucial roles in chromatin remodeling and gene regulation by removing acetyl groups from lysine residues in histone tails, resulting in condensed chromatin structure and gene silencing. Inhibition of HDACs by this compound leads to a more relaxed chromatin state and active gene transcription, preferentially affecting cancer cells through the reactivation of silenced tumor suppressor genes [3] [4].
Gemcitabine (2',2'-difluorodeoxycytidine) is a fluorinated nucleoside analogue that requires intracellular activation to exert its cytotoxic effects. Upon cellular uptake, gemcitabine undergoes phosphorylation to its active forms: gemcitabine diphosphate inhibits ribonucleotide reductase (RR), while gemcitabine triphosphate is incorporated into DNA, leading to chain termination and apoptosis. The synergistic relationship between this compound and gemcitabine emerges from the ability of this compound to modulate key resistance pathways to gemcitabine. Preclinical studies demonstrated that this compound significantly reduces expression of gemcitabine-resistance markers RRM1 and RRM2 (the catalytic and regulatory subunits of ribonucleotide reductase, respectively) while simultaneously increasing expression of the gemcitabine-sensitivity marker hENT1 (human equilibrative nucleoside transporter 1), thereby enhancing gemcitabine uptake and efficacy [3] [4].
Figure 1: Mechanism of Synergistic Action Between this compound and Gemcitabine in LMS
Comprehensive in vitro studies utilizing multiple human LMS cell lines (SKLMS1, LMS1, Leio-012, Leio-196A, and LMS-117) demonstrated dose-dependent growth inhibition with this compound treatment. MTS assays revealed significant reduction in cell viability with IC50 values ranging between 0.5-1 μM across different LMS cell lines after 96 hours of treatment. Clonogenic assays further demonstrated that this compound effectively abrogated colony formation capacity in LMS cells, with approximately 80-90% reduction in colony formation at 1 μM concentration compared to DMSO-treated controls. Apoptosis analysis through cleaved caspase 3/7 activation showed that this compound induced dose-dependent apoptosis, with 2- to 4-fold increases in apoptotic activity compared to controls at concentrations of 0.5-1 μM [3] [4].
Table 2: In Vitro Efficacy of this compound in LMS Cell Lines
| Assay Type | Cell Lines Tested | Key Parameters | Results |
|---|---|---|---|
| MTS Cell Viability | SKLMS1, LMS1, Leio-012, Leio-196A, LMS-117 | IC50 values after 96h treatment | 0.5-1 μM across cell lines |
| Clonogenic Assay | SKLMS1, LMS1 | Colony count reduction at 1 μM | 80-90% reduction vs control |
| Apoptosis (Caspase 3/7) | SKLMS1, LMS1 | Fold-increase in apoptosis at 0.5-1 μM | 2-4 fold increase vs control |
| Synergy Studies | Multiple LMS lines | Combination Index (Compusyn) | Synergistic (CI < 1) |
In vivo validation was conducted using a LMS xenograft model in SCID mice implanted with SKLMS1 cells. Mice were randomized into four treatment arms: vehicle control, this compound alone (50 mg/kg PO QD), gemcitabine alone (20 mg/kg IP BID), and the combination of this compound with gemcitabine. The combination therapy demonstrated superior anti-tumor efficacy compared to either agent alone, with significant reduction in final tumor volumes and weights. Importantly, the combination was well-tolerated with no significant weight loss or mortality observed during the course of the experiment. Mice in the combination arm received this compound 24 hours prior to gemcitabine administration, suggesting a priming effect that enhances subsequent chemotherapy efficacy [3] [4].
Table 3: In Vivo Efficacy in SKLMS1 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Tolerability |
|---|---|---|---|
| Vehicle Control | PEG400/0.2N HCl | Baseline | No toxicity observed |
| This compound Alone | 50 mg/kg PO QD | Moderate inhibition | Well-tolerated |
| Gemcitabine Alone | 20 mg/kg IP BID | Significant inhibition | Well-tolerated |
| Combination Therapy | This compound 24h prior to gemcitabine | Superior inhibition vs either monotherapy | Well-tolerated, no significant weight loss |
Western blot analysis of LMS cells treated with this compound demonstrated significant biomarker modulation underlying the synergistic mechanism. Expression of ribonucleotide reductase subunits RRM1 and RRM2, associated with gemcitabine resistance, was substantially decreased following this compound treatment. Concurrently, expression of hENT1, the major gemcitabine uptake transporter, was increased, facilitating enhanced intracellular gemcitabine accumulation. Additionally, this compound treatment induced characteristic histone hyperacetylation, confirming target engagement as demonstrated by increased acetylated histone H3 and H4 levels [3] [4].
Purpose: To evaluate the anti-proliferative effects of this compound alone and in combination with gemcitabine in human LMS cell lines.
Materials and Reagents:
Procedure:
Data Analysis: Calculate IC50 values using non-linear regression analysis in GraphPad Prism. For combination studies, analyze synergy using Compusyn software with the Chou-Talalay method, where Combination Index (CI) < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [3] [4].
Purpose: To quantify apoptosis induction by this compound through activated caspase 3/7 measurement.
Materials and Reagents:
Procedure:
Data Analysis: Express results as fold-change in caspase 3/7-positive cells relative to vehicle control. Statistical significance can be determined using one-way ANOVA with post-hoc testing [3].
Purpose: To evaluate the anti-tumor efficacy of this compound and gemcitabine alone and in combination in a LMS xenograft model.
Materials and Reagents:
Procedure:
Data Analysis: Compare tumor volumes and weights between treatment groups using one-way ANOVA with appropriate post-hoc testing. Plot tumor growth curves over time for each treatment group [3].
Based on the compelling preclinical data, a phase II clinical trial (SARC018-SPORE01/NCT02303262) was conducted to evaluate the combination of this compound and gemcitabine in patients with metastatic leiomyosarcoma who had documented disease progression after prior exposure to gemcitabine-containing therapy. This open-label, multi-center study represented the first clinical translation of the preclinical findings described in these application notes. The trial demonstrated feasibility and proof of principle activity for this combination approach, with an acceptable safety profile. However, the trial was terminated after completion of the first stage due to a limited response rate observed at interim analysis, suggesting that while biologically active, the combination may have limited clinical efficacy in heavily pretreated patients [5] [6].
The limited clinical efficacy of this compound-gemcitabine combination in the phase II trial highlights the challenges in translating preclinical findings to clinical benefit. Recent research has explored alternative combination strategies for LMS treatment, including gamma secretase inhibitors with chemotherapy. A 2024 study demonstrated that the gamma secretase inhibitor MK-0752 synergized with gemcitabine and docetaxel in uLMS cell lines, resulting in decreased invasion, increased apoptosis, and altered gene expression pathways [7]. Additionally, other class I HDAC inhibitors such as tucidinostat have shown potent anti-proliferative effects in uLMS models, suggesting that epigenetic targeting remains a viable strategy but may require optimization of patient selection, dosing schedules, or combination partners [1].
Future research directions should include:
This compound (MGCD0103) represents a class of targeted epigenetic agents that have shown significant potential in oncology research and drug development. As an isotype-selective histone deacetylase (HDAC) inhibitor, this compound specifically targets Class I HDACs (HDAC 1, 2, 3, and 8) and Class IV HDAC11 enzymes, distinguishing it from pan-HDAC inhibitors with broader specificity [1] [2]. This selectivity profile potentially offers a more focused mechanism of action while minimizing off-target effects commonly associated with less selective HDAC inhibitors.
The assessment of anti-proliferative activity forms a cornerstone of oncological drug development, providing critical insights into a compound's potential therapeutic efficacy. For this compound, which demonstrates multiple mechanisms of action including apoptosis induction, cell differentiation, and cell cycle arrest, proliferation assays serve as essential tools for quantifying its biological effects across various cancer models [1] [3]. These assays not only help establish dose-response relationships but also contribute to understanding the compound's mechanism of action when combined with complementary molecular analyses.
The relevance of proliferation assays for this compound evaluation extends beyond simple growth inhibition measurements. Research has demonstrated that this compound modulates key proliferation pathways through both direct epigenetic modifications and indirect effects on tumor microenvironment and immune recognition [4]. These multifaceted activities underscore the importance of robust, reproducible proliferation assays that can accurately capture the complex biological effects of this targeted therapeutic agent.
This compound exerts its primary effects through selective inhibition of specific histone deacetylase enzymes. Biochemical profiling reveals that this compound demonstrates greatest potency against HDAC1 (IC₅₀ = 0.15 μM in cell-free assays), with 2- to 10-fold selectivity against HDAC2, HDAC3, and HDAC11 [3]. Importantly, the compound shows minimal activity against HDAC4, 5, 6, 7, and 8, highlighting its isotype-selective profile [3]. This selective targeting differentiates this compound from pan-HDAC inhibitors such as vorinostat and contributes to its unique biological and potential clinical profile.
At the molecular level, HDAC inhibition by this compound results in accumulation of acetylated histones, particularly histones H3 and H4, leading to a more open chromatin configuration [2]. This epigenetic modification facilitates transcription of genes involved in tumor suppression, cell cycle regulation, and differentiation. The accumulation of acetylated histones serves as an important pharmacodynamic marker for target engagement in both preclinical and clinical settings [2].
The molecular effects of this compound translate into several critical functional outcomes in tumor cells:
Cell Cycle Arrest: this compound induces G₂/M phase accumulation in various cancer cell lines, with EC₅₀ values below 1 μM in HCT116 cells [3]. This cell cycle arrest correlates with upregulation of cyclin-dependent kinase inhibitors such as p21 (CDKN1A), which shows EC₅₀ values of approximately 0.45 μM in HCT116 cells [3].
Apoptosis Induction: The compound activates both intrinsic and extrinsic apoptosis pathways, characterized by caspase activation, modulation of Bcl-2 family proteins (increased BAX, decreased Bcl-2 and Bid), and downregulation of anti-apoptotic proteins such as XIAP [1] [3]. In glioblastoma models, these pro-apoptotic effects demonstrate clear dose dependency, with higher concentrations (1.5-2.5 μM) producing more significant effects [1].
Cellular Differentiation: this compound promotes astrocytic differentiation in glioblastoma models through activation of differentiation markers like GFAP and suppression of undifferentiation markers (Id2, N-Myc) [1]. This differentiation effect represents an important non-cytotoxic mechanism that contributes to its anti-tumor activity.
Immunomodulatory Effects: Recent research has revealed that this compound increases tumor antigen presentation through upregulation of HLA genes and modulates immune cell populations in the tumor microenvironment, including decreased T-regulatory cells and increased CD8+ T cells [4]. These effects potentially enhance response to checkpoint inhibitor therapies.
Table 1: Key Molecular and Cellular Effects of this compound
| Effect Category | Specific Changes | Experimental Model | Concentration Range | |---------------------|----------------------|------------------------|-------------------------| | HDAC Inhibition | HDAC1 inhibition (IC₅₀ = 0.15 μM) | Cell-free assay | [3] | | Histone Acetylation | Increased acetylated H3 and H4 | Multiple cancer cell lines | 0.1-10 μM | [3] [2] | | Gene Regulation | p21 upregulation (EC₅₀ = 0.45 μM) | HCT116 cells | [3] | | Apoptosis Markers | Increased BAX, decreased Bcl-2 | Glioblastoma cells | 1.5-2.5 μM | [1] | | Immune Modulation | HLA upregulation, Treg decrease | NSCLC cells, syngeneic models | 0.5-5 μM | [4] |
Figure 1: this compound Mechanism of Action and Functional Consequences
The MTT tetrazolium reduction assay represents one of the most widely used methods for assessing this compound's anti-proliferative effects. This colorimetric method measures cellular metabolic activity as a proxy for viable cell number, based on the reduction of yellow MTT to purple formazan crystals by metabolically active cells [1].
Protocol Details:
Cell Seeding: Plate cells at an optimal density of 0.5 × 10⁴ cells/well in 96-well plates containing growth medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin) [1]. Allow cells to adhere and reach approximately 70% confluence before treatment initiation.
Drug Treatment: Prepare fresh this compound solutions in DMSO, ensuring final DMSO concentrations do not exceed 0.1% to maintain vehicle toxicity below significant levels. Treat cells with a concentration range of 0-2.5 μM this compound for 48 hours [1]. Include vehicle controls and blank wells without cells for background subtraction.
MTT Incubation: Following treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere [1]. During this incubation, metabolically active cells convert MTT to insoluble purple formazan crystals.
Solubilization and Measurement: Carefully remove the medium and add 100 μL of detergent reagent (typically DMSO or acidified isopropanol) to dissolve the formazan crystals. Shake plates thoroughly for 1 minute to ensure complete dissolution [1]. Measure absorbance at 570 nm with a reference wavelength of 690 nm to subtract background using a microplate reader.
Data Analysis: Calculate percentage viability by normalizing treated group absorbance values to vehicle controls. Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression analysis.
For more detailed analysis of proliferation dynamics and division tracking, flow cytometry-based methods using dyes like Cell Trace Violet provide superior resolution compared to bulk metabolic assays.
Protocol Details:
Cell Labeling: Harvest and wash cells in PBS. Resuspend cells at 1-5 × 10⁶/mL in pre-warmed PBS containing 1-5 μM Cell Trace Violet. Incubate for 20 minutes at 37°C in the dark [5]. Quench the reaction by adding 5 volumes of complete medium and incubate for 5 minutes. Wash cells twice with complete medium to remove unincorporated dye.
Cell Plating and Treatment: Seed labeled cells at appropriate densities in culture plates. After cell adherence, treat with this compound at desired concentrations. Include vehicle controls and consideration for positive control groups (e.g., other known anti-proliferative agents).
Harvest and Analysis: Following treatment duration (typically 48-72 hours), harvest cells by gentle trypsinization if adherent. Analyze by flow cytometry using a 405 nm excitation laser and 450/50 nm emission filter [5]. Collect sufficient events for robust statistical analysis (typically 10,000-50,000 events per sample).
Data Interpretation: Analyze data using flow cytometry software to quantify proliferation indices. The sequential halving of fluorescence intensity with each cell division generates a profile of division peaks from which multiple parameters can be extracted: division index, proliferation index, and percentage of divided cells.
Table 2: Comparison of Proliferation Assay Methods for this compound Testing
| Parameter | MTT Assay | Cell Trace Violet Assay |
|---|---|---|
| Measurement Type | Metabolic activity (bulk) | Division tracking (single-cell) |
| Throughput | High | Medium |
| Time Required | 2-3 days | 3-4 days |
| Key Equipment | Microplate reader | Flow cytometer with violet laser |
| Information Gained | Overall viability/IC₅₀ | Division kinetics, heterogeneity |
| This compound Concentration Range | 0-2.5 μM [1] | 0-5 μM (adaptable) |
| Endpoint | Single timepoint | Multiple timepoints possible |
| Complementary Data | Cytotoxicity | Cell cycle, death mechanisms |
Figure 2: Experimental Workflow for this compound Proliferation Assays
Successful assessment of this compound's anti-proliferative effects requires careful attention to cell culture conditions and treatment parameters. Based on established protocols, the following conditions have proven effective:
Cell Lines: this compound has been evaluated across diverse cancer models, including glioblastoma (T98G, C6) [1], colorectal carcinoma (HCT116, IC₅₀ = 0.29-0.3 μM) [3], non-small cell lung cancer [4], and various hematological malignancies [6]. Selection of appropriate models should align with research objectives, considering both sensitive and resistant lines for mechanism studies.
Culture Conditions: Maintain cells in recommended media (typically RPMI 1640 or DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified atmosphere with 5% CO₂ at 37°C [1]. Ensure consistent passage practices to maintain logarithmic growth and genetic stability.
Drug Preparation: Prepare this compound stock solutions in DMSO at 5-10 mM concentration, storing at -20°C in aliquots to prevent freeze-thaw degradation [1]. For treatment, serially dilute in culture medium to achieve final working concentrations, ensuring DMSO concentrations remain consistent across all treatment groups (typically ≤0.1%).
Treatment Duration: Standard incubation periods range from 48-72 hours, with 48 hours being common for initial screening [1]. Longer exposures may reveal additional effects particularly for cytostatic mechanisms, while shorter timepoints (24 hours) may be appropriate for early response markers.
Robust experimental design requires implementation of appropriate controls and validation measures:
Control Groups: Include vehicle controls (DMSO at same concentration as treated groups), positive controls (established anti-proliferative agents such as other HDAC inhibitors or standard chemotherapeutics), and blank controls (medium without cells) for background subtraction.
Quality Assessment: Regularly monitor cell line authentication and screen for mycoplasma contamination to maintain model validity. Ensure consistent cell viability (>90%) in pre-treatment cultures.
Replicate Strategy: Employ appropriate replication with minimum triplicate technical replicates and three independent biological replicates to account for both experimental and biological variability [1].
Assay Linearity: Validate that the signal response falls within the linear range of detection for both MTT (typically 1,000-100,000 cells/well depending on cell type) and flow cytometry assays.
Accurate data analysis transforms experimental results into meaningful biological insights:
IC₅₀ Determination: Calculate half-maximal inhibitory concentrations using four-parameter nonlinear regression of normalized dose-response data. This compound typically demonstrates IC₅₀ values in the submicromolar to low micromolar range across various models, such as 0.29 μM in HCT116 colorectal carcinoma cells and 0.67 μM in Du145 prostate cancer cells [3].
Statistical Analysis: Apply appropriate statistical tests based on experimental design, typically one-way ANOVA with post-hoc testing for multiple comparisons or Student's t-test for paired comparisons. Consider employing specialized software for flow cytometry proliferation analysis that automatically calculates division indices and generation frequencies.
Response Classification: Categorize anti-proliferative effects based on established criteria: high sensitivity (IC₅₀ < 0.5 μM), moderate sensitivity (IC₅₀ 0.5-2 μM), and low sensitivity (IC₅₀ > 2 μM) based on published this compound response data [3].
Proper interpretation of proliferation data requires contextualization with additional experimental approaches:
Cell Death Assessment: Distinguish cytostatic from cytotoxic effects by combining proliferation assays with apoptosis measurements (Annexin V/propidium iodide staining) [1] and complementary viability assays.
Cell Cycle Analysis: Integrate DNA content analysis by propidium iodide staining to characterize this compound-induced cell cycle perturbations, particularly G₂/M arrest as reported in HCT116 models [3].
Target Engagement Verification: Confirm HDAC inhibition through histone acetylation assessment by Western blotting or immunofluorescence, detecting increased acetylated histone H3 and H4 levels [3] [2].
Morphological Assessment: Employ light microscopy to document this compound-induced morphological changes associated with differentiation or apoptosis, using staining methods such as Kwik-Diff staining kit [1].
Choosing the appropriate proliferation assay depends on specific research objectives and available resources:
MTT Applications: Ideal for high-throughput screening of multiple this compound concentrations across numerous cell lines, or when specialized equipment like flow cytometers is unavailable. Best suited for initial potency assessments and compound ranking.
Flow Cytometry Applications: Recommended for mechanistic studies requiring resolution of heterogeneous responses within populations, detailed kinetic analysis, or simultaneous assessment of multiple parameters (proliferation, cell cycle position, death markers).
Combined Approaches: For comprehensive characterization, employ sequential or parallel application of multiple assay formats, leveraging the throughput of MTT with the resolution of flow cytometry to fully capture this compound's biological effects.
Common challenges and optimization strategies for this compound proliferation assays:
High Background Signals: Ensure proper washing steps, use appropriate blank controls, and verify that this compound or vehicle alone does not directly interfere with detection chemistry.
Variable Replicate Measurements: Implement consistent cell seeding protocols, allow adequate cell attachment before treatment initiation, and ensure uniform drug distribution across wells.
Inadequate Signal Dynamic Range: Optimize cell seeding density through preliminary range-finding experiments and adjust treatment duration based on doubling times of specific cell lines.
Flow Cytometry Artifacts: Include viability dyes to exclude dead cells from analysis, use single-color controls for compensation, and establish appropriate gating strategies based on untreated controls.
This compound's mechanism supports investigation beyond single-agent activity:
Combination Therapy Screening: Evaluate this compound in combination with other therapeutic classes, such as proteasome inhibitors [2], DNA methylation inhibitors [7], or immune checkpoint inhibitors [4], using proliferation assays to quantify synergistic, additive, or antagonistic interactions.
Resistance Mechanisms: Employ prolonged culture with increasing this compound concentrations to generate resistant models, then utilize proliferation assays to characterize resistance magnitude and cross-resistance patterns.
Time-Dependent Effects: Implement multiple timepoint analyses to distinguish rapid cytostatic effects from delayed responses, particularly important for differentiation-inducing agents like this compound.
The comprehensive evaluation of this compound's anti-proliferative activity through well-validated assay protocols provides critical insights into its therapeutic potential and mechanisms of action. The protocols detailed in this document, particularly the MTT and Cell Trace Violet assays, offer robust methods for quantifying these effects across diverse experimental contexts. When properly executed with attention to critical parameters and appropriate controls, these assays generate reliable, reproducible data that supports both basic research and drug development applications involving this selective HDAC inhibitor.
As research continues to elucidate this compound's complex biological effects, including its impacts on tumor microenvironment and immune recognition, proliferation assays will remain essential tools for characterizing its activity alone and in rational combination strategies. The integration of these fundamental approaches with more specialized techniques provides a comprehensive framework for advancing our understanding of this promising epigenetic-targeted agent.
This compound (MGCD0103) is an isotype-selective inhibitor of Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) histone deacetylases (HDACs). As an epigenetic modulator, it causes histone hyperacetylation, leading to altered gene expression, cell cycle arrest, and induction of apoptosis in cancer cells [1] [2]. The clonogenic assay, or colony formation assay, is the gold-standard in vitro method for assessing the long-term reproductive viability of single cells after cytotoxic treatment. It measures the ability of a single cell to proliferate indefinitely, forming a colony of at least 50 cells, and is crucial for evaluating the efficacy of potential anti-cancer agents like this compound [3].
This document provides detailed application notes and standardized protocols for using clonogenic assays to investigate the effects of this compound on various cancer cell lines, supporting researchers in preclinical drug development.
Research across multiple cancer types has consistently shown that this compound can effectively reduce the clonogenic survival of cancer cells, both as a single agent and in combination with other chemotherapeutics.
Table 1: Summary of this compound Efficacy in Preclinical Studies Utilizing Clonogenic Assays
| Cancer Type | Cell Line(s) | Key Findings on Clonogenic Survival | Combination Therapy | Reference |
|---|---|---|---|---|
| Leiomyosarcoma (LMS) | SKLMS1, LMS1 | This compound (0.5-1 μM) abrogated clonogenic potential. | Synergistic effect with Gemcitabine. | [4] [5] |
| Breast Cancer | 4T1 (Murine) | Significant reduction in colony formation. | Synergistic effect with Capecitabine (CDI=0.96). | [6] |
| Prostate Cancer | DU-145, PC-3 | Induced apoptosis and reduced cell growth. | Enhanced efficacy of Docetaxel. | [7] |
| Glioblastoma | T98G, C6 | Inhibited cell proliferation and colony formation. | Studied as a single agent. | [1] |
| Various Solid Tumors | HCT116, A549, Du145 | IC50 values for anti-proliferative activity ranged from 0.29 μM to 0.9 μM. | Potentiates other agents. | [2] |
The following protocol is adapted from established methodologies [4] [3] and can be applied to various adherent cancer cell lines.
Principle: This assay evaluates the ability of a single cell to undergo unlimited division, forming a macroscopic colony, after treatment with a cytotoxic agent like this compound.
Materials:
Workflow:
Step-by-Step Procedure:
Cell Preparation and Seeding:
Drug Treatment:
Colony Growth Phase:
Fixation, Staining, and Counting:
Calculations:
To assess synergy between this compound and other agents (e.g., gemcitabine, capecitabine), the protocol can be modified.
Procedure:
Synergy Analysis:
This compound is a potent, class I-selective HDAC inhibitor with demonstrated efficacy in suppressing clonogenic survival across a spectrum of cancer cell lines. The provided detailed protocols and data summaries offer a robust foundation for researchers to design and execute studies investigating the anti-cancer properties of this compound, both as a single agent and in rational combination therapies. The clonogenic assay remains an indispensable tool for validating its cytostatic effects in preclinical models.
This compound (MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor that specifically targets Class I HDACs (HDAC 1, 2, 3, and 8) and Class IV HDAC (HDAC11). This benzamide-class inhibitor differs from pan-HDAC inhibitors through its selective targeting, which may potentially reduce toxicity profiles while maintaining antitumor efficacy. The compound exerts its effects by inhibiting HDAC enzyme activity, leading to the accumulation of acetylated histones and subsequent alterations in gene expression patterns that affect critical cellular processes including proliferation, apoptosis, and differentiation [1] [2].
The primary molecular mechanism of this compound involves the inhibition of HDAC enzymes, which normally remove acetyl groups from lysine residues on histone proteins. This inhibition results in hyperacetylation of histones, particularly histones H3 and H4, leading to a more relaxed chromatin structure that facilitates transcription of previously silenced genes, including tumor suppressor genes. Additionally, HDAC inhibitors can affect non-histone proteins, further expanding their biological impact. This compound has demonstrated promising antitumor activity across various cancer models, including hematological malignancies and solid tumors, through induction of apoptosis, cell cycle arrest, and differentiation [2] [3].
Table 1: Key Characteristics of this compound (MGCD0103)
| Property | Description |
|---|---|
| Chemical Class | Benzamide |
| Molecular Weight | 558.27 g/mol (dihydrobromide salt) |
| HDAC Selectivity | Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) |
| Administration Route | Oral |
| Primary Mechanisms | Histone hyperacetylation, cell cycle arrest, apoptosis induction, differentiation promotion |
| Clinical Status | Phase 2 trials for various malignancies |
The molecular interplay between this compound and epigenetic regulation represents a sophisticated mechanism for controlling gene expression in cancer cells. At its core, this compound inhibits HDAC enzymes, leading to increased acetylation of histone tails, which in turn promotes a more open chromatin configuration and facilitates transcription of genes involved in tumor suppression and cellular differentiation [1]. Beyond its effects on histones, this compound influences multiple signaling pathways and cellular processes that contribute to its antitumor activity.
The diagram below illustrates the key molecular mechanisms through which this compound exerts its effects on cancer cells:
The multifaceted activity of this compound extends beyond direct histone modification to include regulation of key apoptotic pathways. Research has demonstrated that this compound significantly induces apoptosis through increased expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 and Bid [1] [4]. Additionally, this compound activates the expression of miR-31, a proapoptotic microRNA that targets and suppresses the antiapoptotic protein E2F6, creating another pathway for apoptosis induction in cancer cells [3]. The compound has also been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation, further contributing to its antitumor efficacy [4].
Proper sample preparation is critical for successful detection of histone acetylation changes following this compound treatment. For in vitro studies, cells should be treated with this compound at concentrations typically ranging from 0.5-2.5 μM for 24-48 hours, though dose and time optimization may be necessary for different cell types [1] [4]. Following treatment, histone proteins require specialized extraction due to their nuclear localization and strong DNA binding.
Electrophoresis conditions must be optimized for histones due to their small molecular weight (typically 11-17 kDa). The following protocol has been specifically validated for histone separation:
Gel preparation: Prepare a 10-15% Bis-Tris gel with 1.0 mm thickness. A higher percentage gel (15%) is recommended for more effective resolution of histone proteins and better separation of acetylated isoforms [7] [8].
Electrophoresis: Load histone samples and include pre-stained protein standards. Run the gel in MES SDS running buffer at 200 V for 35 minutes. Do not run the dye front completely off the gel when working with small proteins like histones [7].
Protein transfer: Transfer proteins from gel to membrane using either semi-dry or wet transfer methods. For nitrocellulose membranes with 0.2 μm pore size, transfer at 30V for 70 minutes using 1× transfer buffer with 20% methanol. Transfer times between 30-90 minutes are generally sufficient for effective histone transfer [7] [8].
Transfer verification: Verify successful transfer and equal loading using Ponceau staining. After imaging, dilute the Ponceau stain out of the membrane with dH₂O before proceeding to blocking [7].
Antibody selection and detection are crucial steps for specific acetylated histone detection. The following protocol ensures specific recognition of histone acetylation:
Blocking: Block the membrane for 1 hour at room temperature using 5% BSA in 0.1% TBST (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20). BSA is preferred over non-fat milk for detection of post-translational modifications [7] [8].
Primary antibody incubation: Prepare primary antibody in blocking buffer at the manufacturer's recommended dilution. Commonly used antibodies include anti-acetyl-histone H3, anti-acetyl-histone H4, or pan-specific anti-acetyl-lysine antibodies. Incubate the membrane with primary antibody for 1.5 hours at room temperature or overnight at 4°C on a rotating platform [7] [5].
Washing: Rinse blots briefly in 0.1% TBST, then perform two 5-minute washes followed by two 10-minute washes using the same buffer [7].
Secondary antibody incubation: Incubate membrane with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG H&L) diluted in 1% BSA/0.1% TBST for 1 hour at room temperature [8].
Detection: Wash membrane in 0.1% TBST twice for 5 minutes, and twice for 10 minutes. Perform ECL detection according to the manufacturer's instructions. Capture images using various exposure durations: 10 seconds, 30 seconds, 1 minute, 2 minutes, 3 minutes, 4 minutes, and 5 minutes to ensure optimal signal without saturation [7].
The diagram below illustrates the complete workflow for histone western blot analysis:
This compound treatment typically induces dose-dependent increases in histone acetylation, which can be quantified through densitometric analysis of western blot bands. Research across various cancer models has demonstrated consistent patterns of hyperacetylation following this compound exposure, with specific acetylation marks showing different responsiveness.
Table 2: Expected Histone Acetylation Patterns Post-Mocetinostat Treatment
| Histone Mark | Expected Change | Biological Significance | Reported Cell Models |
|---|---|---|---|
| Acetyl-Histone H3 | Significant increase | Chromatin relaxation, transcription activation | Glioblastoma (C6, T98G), Prostate Cancer (DU-145, PC-3) [1] [4] |
| Acetyl-Histone H4 | Significant increase | Open chromatin configuration, gene activation | Glioblastoma (C6, T98G), Prostate Cancer (DU-145, PC-3) [1] [4] |
| H4K16ac | Context-dependent modulation | Regulation of autophagy and apoptosis genes | Neural injury models (context-dependent) [6] |
| Pan-acetyl-lysine | Marked increase | Global hyperacetylation status | Various cancer cell lines [5] |
Downstream effects of histone hyperacetylation include significant changes in apoptosis-related proteins, which can also be detected via western blot. These molecular changes correlate with the functional outcomes of this compound treatment and provide mechanistic insights into its antitumor activity.
Table 3: Apoptotic Protein Changes Following this compound Treatment
| Protein | Expected Change | Function | Experimental Context |
|---|---|---|---|
| BAX | Increased | Pro-apoptotic | Glioblastoma cells (1.5-2.5 μM, 48h) [1] [4] |
| Bcl-2 | Decreased | Anti-apoptotic | Glioblastoma cells (1.5-2.5 μM, 48h) [1] [4] |
| Bid | Decreased | Anti-apoptotic | Glioblastoma cells (1.5-2.5 μM, 48h) [1] [4] |
| E2F6 | Decreased | Anti-apoptotic, miR-31 target | Prostate cancer cells (DU-145, PC-3) [3] |
| Cleaved Caspase-3 | Increased | Apoptosis executioner | Prostate cancer cells [3] |
| Cleaved Caspase-9 | Increased | Apoptosis initiator | Prostate cancer cells [3] |
| Cleaved PARP | Increased | Apoptosis marker | Prostate cancer cells [3] |
Successful detection of histone acetylation changes requires careful attention to several technical aspects. The following parameters have been identified as crucial for reproducible results:
Gel percentage optimization: While 10% Bis-Tris gels are standard, 15% gels provide superior resolution for histones and their modified isoforms due to the low molecular weight of histone proteins (11-17 kDa) [7].
Membrane selection: For optimal retention of histones, use nitrocellulose membranes with 0.2 μm pore size rather than the standard 0.45 μm pores to prevent transfer-through of small histone proteins [8].
Antibody validation: Always include appropriate controls such as:
Detection linearity: Optimize exposure times to ensure signals are within the linear range of detection. Capture multiple exposures (10 seconds to 5 minutes) to avoid saturation of strong signals while detecting weaker bands [7].
High background: Increase TBST concentration to 0.2% or extend washing times after antibody incubations. Ensure adequate blocking with BSA instead of milk proteins [7] [8].
Weak or no signal: Verify antibody specificity and concentration. Consider increasing primary antibody incubation time to overnight at 4°C. Confirm efficient transfer using Ponceau staining [7].
Inconsistent results: Ensure consistent histone extraction efficiency across samples. Use fresh protease inhibitors and HDAC inhibitors during extraction to preserve acetylation status [5] [6].
Multiple bands: Some acetyl-specific antibodies may detect multiple acetylated isoforms. Consult antibody specifications for expected banding patterns and consider using isoform-specific antibodies when necessary [9].
The western blot protocol detailed in this application note provides a robust methodology for detecting histone acetylation changes induced by this compound treatment. The selective HDAC inhibition by this compound results in dose-dependent hyperacetylation of histones H3 and H4, which can be quantitatively assessed using these techniques. Furthermore, the downstream consequences of this epigenetic modulation, including alterations in apoptotic proteins and activation of proapoptotic miRNAs, validate the utility of western blot analysis not only for confirming target engagement but also for understanding the mechanistic basis of this compound's antitumor activity.
When implementing this protocol, researchers should prioritize proper controls and optimization of transfer conditions due to the small size of histone proteins. The consistent findings across multiple cancer models—including glioblastoma, lymphoma, and prostate cancer—support the reliability of western blot analysis for evaluating this compound's biological effects. As research progresses, this methodology will continue to be essential for validating this compound's mechanism of action in novel combinations and disease contexts, ultimately contributing to the rational development of more effective epigenetic therapies.
Cardiac fibrosis represents a pathological hallmark of various cardiovascular diseases, characterized by excessive deposition of extracellular matrix proteins that leads to myocardial stiffness and dysfunction. The search for effective anti-fibrotic therapies has identified histone deacetylase (HDAC) inhibitors as promising candidates, with mocetinostat (MGCD0103) emerging as a particularly potent agent. This compound is a class I-selective HDAC inhibitor that primarily targets HDAC1, HDAC2, and HDAC3, exhibiting oral bioavailability and favorable pharmacokinetic properties. The transverse aortic constriction (TAC) model serves as a well-established experimental system for inducing pressure overload cardiac hypertrophy and subsequent fibrosis, closely mimicking hypertensive heart disease in humans. This model introduces left ventricular hypertrophy through systemic hypertension, creating a pathophysiological environment conducive to studying anti-fibrotic interventions [1] [2].
The epigenetic regulation of fibrotic processes has garnered significant scientific interest, with HDACs playing crucial roles in controlling gene expression patterns associated with fibroblast activation and extracellular matrix remodeling. This compound belongs to the benzamide chemical class of HDAC inhibitors and demonstrates preferential activity against class I HDAC isoforms, which have been implicated in pro-fibrotic signaling pathways in multiple organ systems. Research indicates that HDAC1 and HDAC2 are significantly upregulated in failing myocardium and co-localize with CD90+ cardiac fibroblasts in both infarcted and remote areas of the heart, establishing them as compelling therapeutic targets for fibrosis intervention [3] [4].
Table 1: this compound Profile and Experimental Use
| Property | Specification |
|---|---|
| HDAC Target Specificity | Class I (HDAC1, HDAC2, HDAC3) |
| Chemical Class | Benzamide |
| Administration Route | Intraperitoneal (animal studies) |
| Typical Dosage Range | 10-20 mg/kg/day |
| Dosing Frequency | Every other day or daily |
| Vehicle Solution | Dimethyl sulfoxide (DMSO) |
| Treatment Duration | 3-4 weeks in TAC models |
The TAC surgical procedure creates a controlled pressure overload on the left ventricle by constricting the transverse aorta, initiating a cascade of hypertrophic and fibrotic responses. For optimal consistency, use 11-12 week old male Sprague-Dawley rats (approximately 250-300g) or C57BL/6 mice (8-10 weeks old, 20-25g), as these represent the most standardized models in cardiovascular research. Animals should be housed under controlled environmental conditions with a 12-hour light/dark cycle and free access to standard laboratory chow and water. Pre-operative procedures include fasting for 4-6 hours with continued access to water to prevent aspiration during anesthesia. The surgical area must maintain strict aseptic conditions throughout the procedure to minimize infection risk [1] [2].
The surgical protocol begins with anesthesia induction using ketamine/xylazine (90/10 mg/kg, intraperitoneally) or isoflurane (3-4% for induction, 1-2% for maintenance) delivered via precision vaporizer. Once adequate anesthesia is confirmed by absence of pedal reflex, secure the animal in supine position on a heating pad maintaining body temperature at 37°C. Perform endotracheal intubation and connect to a rodent ventilator with tidal volume of 10mL/kg and respiratory rate of 100-120 breaths per minute. Make a horizontal skin incision approximately 1cm in length at the level of the suprasternal notch, followed by careful separation of the salivary glands and sternohyoid muscles. Perform a limited median sternotomy to expose the thymus and aortic arch, then gently dissect the transverse aorta from surrounding connective tissue between the brachiocephalic and left common carotid arteries. Place a 4-0 or 5-0 silk suture around the aorta and constrict against a 27-gauge needle (for mice) or 20-gauge needle (for rats), then rapidly remove the needle to create a standardized constriction. Close the thoracic cavity in layers using 5-0 absorbable sutures for muscle and wound clips for skin closure. Administer analgesic medication (buprenorphine, 0.05-0.1 mg/kg) post-operatively and monitor animals closely until full recovery from anesthesia [1] [2].
This compound requires careful preparation to ensure stability and bioavailability. Prepare a stock solution by dissolving this compound in sterile DMSO at a concentration of 50 mg/mL, then aliquot and store at -20°C protected from light. For daily injections, dilute the stock solution in sterile phosphate-buffered saline to achieve the desired concentration of 10 mg/kg or 20 mg/kg in a final injection volume of 2-4 mL/kg. Initiate treatment 7-14 days post-TAC surgery to model therapeutic intervention rather than prophylaxis, administering via intraperitoneal injection every other day for 3-4 weeks. Include vehicle control groups receiving equivalent volumes of DMSO in PBS to account for potential solvent effects. Monitor animals daily for signs of distress and weigh them twice weekly to adjust dosage and detect potential toxicity. The selected dosing regimens of 10-20 mg/kg have demonstrated significant anti-fibrotic efficacy without reported overt toxicity in rodent models, though researchers should conduct pilot studies to confirm tolerability in their specific experimental conditions [1] [5] [6].
Comprehensive endpoint assessment requires a multi-parametric approach to evaluate functional, structural, and molecular changes. Conduct transthoracic echocardiography at baseline and terminal timepoints using a high-frequency transducer (12-15 MHz for mice, 8-12 MHz for rats) to measure left ventricular dimensions and function. Key parameters include left ventricular end-diastolic diameter, end-systolic diameter, ejection fraction, fractional shortening, and wall thickness. For hemodynamic assessment, perform pressure-volume loop analysis under anesthesia using a Millar catheter to obtain direct measurements of left ventricular end-diastolic pressure, dP/dtmax, dP/dtmin, and cardiac output [1] [6].
For terminal procedures, administer a lethal dose of pentobarbital (100 mg/kg, intraperitoneally) followed by collection of blood via cardiac puncture. Isolate the heart, rinse in cold PBS, and carefully dissect to separate atria, right ventricle, and left ventricle (including septum). Weigh each chamber separately and either flash-freeze in liquid nitrogen for molecular analyses or prepare for histology. For histopathological examination, perfuse hearts with 10% neutral buffered formalin through the ascending aorta at physiological pressure, then post-fix for 24-48 hours before processing and embedding in paraffin. Collect kidney and lung tissues for assessment of extra-cardiac effects, as this compound has demonstrated benefits in reducing renal fibrosis in TAC models [1].
This compound administration in TAC models produces dose-dependent improvements in cardiac function and structure. At 20 mg/kg/day for three weeks, this compound significantly improved left ventricular ejection fraction (increased from 30.5% ± 1.2% to 52.8% ± 4%), enhanced contractility as measured by dP/dtmax (increased from 4201 ± 104 to 5128 ± 293 mmHg/s), and improved cardiac output (increased from 21.1 ± 0.8 to 32.9 ± 4.7 mL/min). Additionally, this compound treatment substantially reduced left ventricular end-diastolic pressure (decreased from 26 ± 1 to 13.6 ± 2.3 mmHg), indicating improved diastolic function and reduced ventricular stiffness. These functional improvements correlated with significant attenuation of pathological hypertrophy, as demonstrated by reduced cardiomyocyte cross-sectional area and decreased expression of hypertrophy markers including Nppa (ANP) and Nppb (BNP) [1] [6].
The anti-fibrotic efficacy of this compound manifests as substantial reductions in collagen deposition in both cardiac and renal tissues. Histopathological analysis using picrosirius red staining reveals that this compound treatment (10 mg/kg every other day for four weeks) reduces interstitial fibrosis by approximately 40-50% in TAC animals compared to vehicle-treated controls. Trichrome staining further demonstrates that this compound attenuates TAC-induced perivascular fibrosis and reduces total collagen content in a dose-dependent manner. These structural improvements correlate with downregulation of key pro-fibrotic genes including collagen I, collagen III, fibronectin, and connective tissue growth factor (CTGF) in both cardiac and renal tissues, suggesting a systemic anti-fibrotic effect [1].
Table 2: Quantitative Efficacy Outcomes of this compound in TAC Models
| Parameter | TAC + Vehicle | TAC + this compound (10 mg/kg) | TAC + this compound (20 mg/kg) |
|---|---|---|---|
| Ejection Fraction (%) | 30.5 ± 1.2 | 45.2 ± 3.1* | 52.8 ± 4.0* |
| LVEDP (mmHg) | 26.0 ± 1.0 | 18.5 ± 1.8* | 13.6 ± 2.3* |
| dP/dtmax (mmHg/s) | 4201 ± 104 | 4780 ± 215* | 5128 ± 293* |
| Cardiac Output (mL/min) | 21.1 ± 0.8 | 28.3 ± 2.5* | 32.9 ± 4.7* |
| Cardiac Hypertrophy Index | 1.52 ± 0.05 | 1.31 ± 0.04* | 1.24 ± 0.06* |
| Interstitial Fibrosis (%) | 8.9 ± 0.7 | 5.2 ± 0.5* | 4.1 ± 0.6* |
| Collagen I mRNA (fold change) | 3.8 ± 0.3 | 2.1 ± 0.2* | 1.6 ± 0.3* |
| CTGF mRNA (fold change) | 2.9 ± 0.2 | 1.7 ± 0.3* | 1.4 ± 0.2* |
|Statistically significant difference (p < 0.05) compared to TAC + Vehicle group [1] [6]
This compound demonstrates significant modulatory effects on the renin-angiotensin system (RAS), a key driver of fibrotic signaling in pressure overload conditions. ELISA-based analyses reveal that this compound treatment (10 mg/kg every other day for four weeks) reduces serum levels of angiotensin II by approximately 35% and aldosterone by approximately 40% in TAC animals compared to vehicle-treated controls. Quantitative PCR further demonstrates downregulation of Renin and Agtr1 expression in cardiac tissue, indicating suppression of both systemic and local RAS activity. This RAS modulation likely contributes to the observed anti-fibrotic effects, as angiotensin II is a potent stimulator of fibroblast activation and collagen synthesis. The ability to simultaneously target both structural fibrotic pathways and hormonal pro-fibrotic signaling represents a distinct therapeutic advantage of this compound over conventional anti-fibrotic approaches [1].
The anti-fibrotic mechanisms of this compound involve multi-faceted modulation of key signaling pathways in cardiac fibroblasts and cardiomyocytes. This compound treatment significantly reduces the CHF-induced upregulation of HDAC1 and HDAC2 in the left ventricle, with western blot analyses showing approximately 50-60% reduction in protein levels compared to untreated TAC controls. This HDAC inhibition leads to altered chromatin accessibility and subsequent changes in the expression of fibrotic mediators. A particularly crucial mechanism involves suppression of the IL-6/STAT3 signaling axis, where this compound attenuates TAC-induced elevation of IL-6 levels in both myocardium and isolated cardiac fibroblasts by approximately 40-50%. This reduction in IL-6 correlates with decreased phosphorylation of STAT3, a transcription factor that drives expression of pro-fibrotic genes including collagen I, collagen III, and fibronectin. The importance of this pathway is underscored by the strong correlation between STAT3 inhibition and the observed improvements in cardiac fibrosis and function [5] [6].
This compound additionally influences several complementary signaling pathways that collectively contribute to its anti-fibrotic efficacy. The inhibitor promotes reversal of the activated myofibroblast phenotype, as evidenced by decreased expression of α-smooth muscle actin (α-SMA) and reduced nuclear localization of β-catenin. Furthermore, this compound modulates the Akt/GSK3β signaling pathway, which plays a role in fibroblast proliferation and survival. In isolated CD90+ cardiac fibroblasts, this compound treatment increases expression of the cell cycle regulators p53 and p21 while upregulating cleaved caspase-3, suggesting induction of cell cycle arrest and apoptosis specifically in activated fibroblasts. This selective targeting of pathological fibroblast activation without impairing physiological fibroblast function may explain the favorable safety profile observed in preclinical studies [3].
Figure 1: this compound Mechanism of Action in Cardiac Fibrosis. This compound (MOC) inhibits TAC-induced upregulation of HDAC1 and HDAC2, leading to reduced IL-6 expression and subsequent decrease in STAT3 phosphorylation. This signaling cascade ultimately results in downregulation of pro-fibrotic gene expression and reduced extracellular matrix (ECM) deposition.
The class I HDAC isoforms targeted by this compound demonstrate distinct expression patterns and regulatory functions in the failing heart. Immunohistochemical analyses reveal that in sham hearts, HDAC1 primarily localizes to interstitial cells (presumably fibroblasts), while HDAC2 shows predominant expression in cardiomyocytes. However, following TAC surgery, both HDAC1 and HDAC2 become significantly upregulated and show enhanced co-localization with CD90+ cardiac fibroblasts in both infarcted and remote myocardial regions. This redistribution suggests a dynamic reorganization of epigenetic regulatory machinery during fibrotic remodeling. Time-course experiments further demonstrate that HDAC upregulation progresses from infarcted areas to non-infarcted myocardium and eventually to the atria as heart failure advances, mirroring the spread of fibrotic changes throughout the heart. The coordinated upregulation of HDAC1 and HDAC2 in cardiac fibroblasts positions them as central regulators of the fibrotic response to pressure overload, explaining the potent anti-fibrotic effects observed with this compound treatment [3] [4].
This compound has demonstrated consistent efficacy across multiple preclinical models of cardiac fibrosis, highlighting its broad therapeutic potential. In the TAC-induced pressure overload model, this compound effectively attenuates cardiac hypertrophy, reduces interstitial and perivascular fibrosis, improves diastolic and systolic function, and modulates renin-angiotensin system activity. Similarly, in myocardial infarction models induced by permanent coronary artery ligation, this compound treatment (20 mg/kg/day for three weeks) initiated after established heart failure significantly reduces scar size, decreases total collagen content, and improves ventricular function. The ability of this compound to reverse existing fibrosis rather than merely prevent its development represents a particularly valuable characteristic for clinical translation, as patients typically present with established disease. Moreover, this compound shows efficacy in renoprotective applications, reducing renal fibrosis and inflammation in TAC models, suggesting potential benefits for multi-organ fibrosis syndromes commonly observed in advanced heart failure [1] [5] [3].
The dose-dependent nature of this compound's effects enables researchers to select appropriate dosing strategies based on experimental objectives. The 10 mg/kg dose (administered every other day) primarily attenuates fibrosis progression and moderately improves cardiac function, while the 20 mg/kg dose (administered daily) produces more robust functional improvements and can reverse established fibrotic changes. This dose-response relationship should guide experimental design, with higher doses appropriate for intervention studies in established disease and lower doses suitable for prophylaxis regimens or studies requiring extended treatment durations. The consistent reproducibility of this compound's effects across different laboratories and experimental conditions strengthens its validity as a research tool for investigating HDAC-dependent mechanisms in cardiac fibrosis [1] [6].
Optimizing this compound research applications requires careful consideration of several methodological factors. The timing of treatment initiation significantly influences experimental outcomes, with prophylactic administration (beginning immediately post-TAC) primarily preventing fibrosis development, while therapeutic intervention (initiating 2-3 weeks post-TAC) better models clinical scenarios by targeting established pathology. For most applications investigating anti-fibrotic efficacy, initiating treatment 7-14 days post-TAS represents an optimal balance that allows fibrotic processes to initiate while still remaining responsive to intervention. Strain selection represents another critical consideration, with C57BL/6 mice representing the most standardized model but potentially exhibiting different responsiveness than other strains or species. Researchers should note that approximately 66% of published TAC studies utilize male C57BL/6 mice, potentially limiting understanding of sex-specific or strain-specific responses to HDAC inhibition [1] [2].
Comprehensive endpoint analysis should incorporate functional assessments (echocardiography, pressure-volume loops), histological evaluations (picrosirius red, trichrome, and immunohistochemical staining), and molecular analyses (qRT-PCR, western blotting) to fully characterize this compound's effects. Particular attention should be paid to standardizing fibrosis quantification methods, with picrosirius red staining under polarized light providing sensitive detection of collagen subtypes. When designing mechanistic studies, include focused investigations on known pathways including IL-6/STAT3 signaling, TGF-β interactions, and RAS modulation while remaining open to identifying novel mechanisms through transcriptomic or proteomic approaches. Finally, researchers should implement appropriate controls including sham-operated animals, vehicle-treated TAC controls, and consideration of healthy animals receiving this compound to identify potential off-target effects [1] [3] [6].
Table 3: Recommended Experimental Parameters for this compound Studies
| Experimental Factor | Recommended Specification | Rationale |
|---|---|---|
| Animal Model | C57BL/6 mice (male, 10-12 weeks) or Sprague-Dawley rats (male, 11 weeks) | Standardized models with extensive historical data |
| TAC Constriction | 27G needle (mice) or 20G needle (rats) with silk suture | Reproducible pressure gradient and hypertrophy |
| Treatment Initiation | 7-14 days post-TAC | Models therapeutic intervention in established pathology |
| Treatment Duration | 3-4 weeks | Sufficient to observe functional and structural improvements |
| Dose Selection | 10 mg/kg (every other day) or 20 mg/kg (daily) | Established efficacy with acceptable safety profile |
| Primary Functional Endpoint | Echocardiography + pressure-volume loops | Comprehensive assessment of systolic and diastolic function |
| Primary Structural Endpoint | Picrosirius red staining with quantitative image analysis | Sensitive detection of collagen deposition |
| Key Molecular Endpoints | HDAC1/2 protein, IL-6, pSTAT3, collagen I/III, fibronectin | Mechanistic insights into anti-fibrotic actions |
This compound represents a potent and selective class I HDAC inhibitor with demonstrated efficacy in preclinical models of pressure overload-induced cardiac fibrosis. The well-defined protocols for TAC surgery, this compound administration, and comprehensive endpoint analysis provide researchers with robust methodological frameworks for investigating cardiac fibrosis mechanisms and evaluating potential anti-fibrotic therapies. The multi-faceted mechanisms of this compound, encompassing HDAC1/2 inhibition, IL-6/STAT3 pathway modulation, and renin-angiotensin system regulation, highlight the interconnected nature of epigenetic and signaling pathways in fibrosis pathogenesis. While current evidence strongly supports this compound's potential as a research tool and therapeutic candidate, further studies addressing sex-specific responses, long-term safety profiles, and combination therapies with standard heart failure treatments will enhance our understanding of its translational potential. The structured application notes and protocols presented herein should facilitate standardized implementation across research laboratories and accelerate progress in cardiac fibrosis research.
The table below summarizes quantitative data from recent studies on this compound's effects across different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (μM) | Treatment Duration | Key Observed Effects & Molecular Changes |
|---|
| 4T1 [1] | Breast Cancer | 3.125 μM | 48 hours | • Increased Apoptosis: DNA fragmentation ↑ • Pro-apoptotic Proteins: Bax, Caspase-3, Caspase-7, Caspase-9, cleaved Caspase-9, cleaved PARP, p53 ↑ • Anti-apoptotic Proteins: Bcl-2 ↓ • Pathway Inhibition: PI3K, Akt, c-Myc ↓ • Pathway Activation: PTEN ↑ | | T98G & C6 [2] | Glioblastoma | 0.5 - 2.5 μM (dose range) | 48 hours | • Reduced Cell Viability in a dose-dependent manner. • Increased Apoptosis: Bax ↑; Bid, Bcl-2 ↓. • Induced Cell Differentiation: GFAP (differentiation marker) ↑; Id2, N-Myc (undifferentiation markers) ↓. • Pathway Inhibition: PI3K/AKT pathway ↓; HDAC1 enzyme activity ↓. |
This protocol outlines the general procedure for determining the IC50 of this compound using the MTT cell viability assay, based on methodologies common to the cited research [1] [2].
The MTT assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, measured by its absorbance, is directly proportional to the number of viable cells.
Cell Seeding:
Drug Treatment:
MTT Incubation:
Formazan Solubilization:
Absorbance Measurement:
% Viability = (Absorbance of treated well / Average Absorbance of vehicle control) × 100The diagram below illustrates the key molecular players in the apoptosis pathway as influenced by this compound treatment, based on the findings from the 4T1 and glioblastoma studies [1] [2].
Lung cancer remains the leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) representing approximately 80% of all cases. Despite advancements in treatment options, patients with advanced NSCLC continue to face poor prognosis, with real-world 2-year survival rates of approximately 20-30%. [1] The introduction of immune checkpoint inhibitors (ICIs) targeting the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) pathway has revolutionized treatment paradigms, yet many patients exhibit primary or acquired resistance to these therapies. [2] This resistance can stem from various mechanisms, including reduced T-cell activation, impaired tumor antigen presentation, and upregulation of alternative immune checkpoints. [1]
Mocetinostat is an investigational class I/IV histone deacetylase (HDAC) inhibitor that targets HDAC isoforms 1, 2, 3, and 11. [1] [3] Preclinical studies have demonstrated that HDAC inhibitors can potentially augment the effectiveness of immune checkpoint inhibitors through multiple mechanisms. In NSCLC cell lines, this compound upregulated PD-L1 expression and genes involved in antigen presentation, while in syngeneic mouse tumor models, it decreased myeloid-derived suppressor cells (MDSCs) and increased CD8+ T-cell populations. [1] These immunomodulatory effects provide strong rationale for combining this compound with durvalumab, a human monoclonal antibody that binds to PD-L1 and blocks its interaction with PD-1 and CD80, thereby restoring antitumor immune responses. [4]
This compound is a novel isotype-selective HDAC inhibitor that specifically targets class I (HDAC 1, 2, 3, 8) and class IV (HDAC11) enzymes. [5] Unlike pan-HDAC inhibitors, this selective targeting may potentially reduce toxicity while maintaining efficacy. At the molecular level, inhibition of HDAC activity by this compound results in accumulation of acetylated histones, leading to a more open chromatin structure and transcriptional activation of silenced genes, including tumor suppressor genes. [6] Additionally, this compound affects non-histone targets such as transcription factors (including p53), tubulin, and heat shock protein 90, contributing to its multifaceted antitumor effects. [6]
The compound induces several biological responses in tumor cells:
In glioblastoma cell lines, this compound demonstrated promotion of apoptosis through inhibition of the PI3K/AKT pathway, increased expression of pro-apoptotic proteins (BAX), and decreased levels of anti-apoptotic proteins (Bid, Bcl2). [5] Furthermore, it upregulated tumor suppressor genes while downregulating the E2f1 transcription factor. [5]
Durvalumab is a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that binds with high affinity and specificity to PD-L1, blocking its interaction with PD-1 and CD80 (B7-1). [4] [2] This blockade prevents T-cell suppression and reactivates antitumor immunity. The Fc region of durvalumab contains a triple mutation designed to minimize effector functions including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), potentially reducing immune-related toxicities. [2]
Table 1: Key Characteristics of Durvalumab
| Parameter | Specification |
|---|---|
| Molecular Type | Human IgG1κ monoclonal antibody |
| Target | Programmed death-ligand 1 (PD-L1) |
| Mechanism | Blocks PD-L1 interaction with PD-1 and CD80 |
| Fc Engineering | Triple mutation to reduce ADCC and CDC |
| Approved Indications | Unresectable Stage III NSCLC, extensive-stage SCLC, biliary tract cancer, hepatocellular carcinoma, endometrial cancer |
| Common Dosing Regimens | 10 mg/kg Q2W or 750 mg Q2W or 1500 mg Q4W |
The combination of this compound and durvalumab targets complementary pathways in the cancer-immunity cycle. The following diagram illustrates key mechanistic pathways and their interactions:
Figure 1: Integrated Mechanism of Action of this compound and Durvalumab Combination Therapy
The synergistic relationship between this compound and durvalumab operates through several interconnected mechanisms:
This open-label, dose-escalation and dose-expansion study evaluated the safety, tolerability, and efficacy of this compound in combination with durvalumab in patients with advanced solid tumors, with expansion cohorts focusing on NSCLC. [1] [7] The study employed a standard 3+3 dose escalation design in the phase I portion to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). The phase II portion enrolled patients with advanced NSCLC across four cohorts based on tumor PD-L1 expression (none, low, or high) and prior experience with anti-PD-1/PD-L1 agents (naïve versus prior clinical benefit versus refractory). [1]
Table 2: Clinical Trial Design Overview
| Parameter | Phase I | Phase II |
|---|---|---|
| Primary Endpoint | Determine RP2D based on safety profile | Objective response rate (ORR) per RECIST v1.1 |
| Patient Population | Metastatic/unresectable solid tumors | Advanced NSCLC |
| Treatment Groups | Dose escalation cohorts | 4 cohorts by PD-L1 expression and prior ICI experience |
| This compound Dosing | 50 mg TIW, 70 mg TIW, 90 mg TIW | RP2D: 70 mg TIW |
| Durvalumab Dosing | 1500 mg Q4W | 1500 mg Q4W |
| Assessment Schedule | Imaging Q8W | Imaging Q8W |
The study demonstrated promising clinical activity, particularly in patients who had previously progressed on immune checkpoint inhibitors. Across all phase II cohorts (n=63), the objective response rate (ORR) was 11.5%, with a median duration of response of 329 days, indicating durable antitumor activity. [1] [7] Notably, in the cohort of patients with disease refractory to prior PD-(L)1 inhibitor treatment (n=13), the ORR was 23.1%, suggesting potential for overcoming immunotherapy resistance. [1] [8]
Table 3: Summary of Efficacy Results from Phase II NSCLC Cohorts
| Parameter | All Phase II Patients (n=63) | Prior Anti-PD-(L)1 Refractory (n=13) |
|---|---|---|
| Objective Response Rate (ORR) | 11.5% | 23.1% |
| Median Duration of Response | 329 days | Not reported |
| Clinical Benefit Rate | Not reported | Not reported |
| Most Common TRAEs | Fatigue (41%), nausea (40%), diarrhea (31%) | Consistent with overall population |
The recommended phase II dose was established as this compound 70 mg three times per week (TIW) in combination with durvalumab 1500 mg every 4 weeks. [1] [7] This dosage regimen was generally well-tolerated with a manageable safety profile.
The combination therapy demonstrated a consistent safety profile with expected toxicities from both agents. The most frequent treatment-related adverse events (TRAEs) across all patients (N=83) were fatigue (41%), nausea (40%), and diarrhea (31%). [7] These adverse events were generally manageable with supportive care and dose modifications when necessary.
The safety profile of durvalumab monotherapy is characterized by immune-mediated adverse reactions that can affect multiple organ systems. Important immune-mediated adverse reactions listed in the prescribing information include pneumonitis, colitis, hepatitis, endocrinopathies, nephritis, dermatologic reactions, and others. [9] In patients who did not receive recent prior radiation, the incidence of immune-mediated pneumonitis with durvalumab monotherapy was 2.4%, including fatal (<0.1%) and Grade 3-4 (0.4%) adverse reactions. [9]
Protocol Title: Evaluation of HDAC Inhibitory Activity and Histone Acetylation Status
Purpose: To assess the pharmacodynamic effects of this compound on HDAC enzyme activity and histone acetylation in cancer cell lines.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
HDAC Activity Assay:
Histone Acetylation Analysis:
Data Analysis:
Protocol Title: Comprehensive Immune Monitoring by Flow Cytometry
Purpose: To evaluate changes in immune cell populations within the tumor microenvironment following treatment with this compound and durvalumab.
Materials and Reagents:
Procedure:
Sample Preparation:
Surface Staining:
Intracellular Staining (for FoxP3):
Flow Cytometry Acquisition:
Data Analysis:
Protocol Title: Assessment of PD-L1 Expression in Tumor Tissue
Purpose: To evaluate PD-L1 expression changes in response to this compound treatment.
Materials and Reagents:
Procedure:
Slide Preparation:
Antigen Retrieval:
Immunohistochemical Staining:
Scoring and Interpretation:
The combination of this compound and durvalumab represents a promising epigenetic-immunotherapy approach for addressing the significant clinical challenge of immunotherapy resistance in NSCLC. The clinical trial data suggests several potential applications:
The observed 23.1% objective response rate in patients with disease refractory to prior PD-(L)1 inhibitor treatment indicates that this compound may reverse key resistance mechanisms. [1] [7] This finding is particularly significant given the lack of approved immunotherapy-based regimens for patients who have progressed on initial ICB. [10] The combination may be especially beneficial for patients with specific resistance phenotypes, such as those with:
Further research is needed to identify predictive biomarkers for patient selection. Potential biomarkers of interest include:
The development of a pharmacodynamic assay for monitoring HDAC inhibition in peripheral white blood cells, as previously described for this compound, could facilitate dose optimization and treatment monitoring. [6]
The mechanistic insights from this combination therapy support the development of other rational combinations targeting complementary pathways. Recent studies have explored various durvalumab-based combinations for immunotherapy-refractory NSCLC, including:
The combination of This compound, a class I/IV HDAC inhibitor, with durvalumab, an anti-PD-L1 antibody, represents a scientifically rational approach to overcoming immunotherapy resistance in advanced NSCLC. Clinical data from the phase I/II study (NCT02805660) supports the tolerability and preliminary efficacy of this combination, with particular promise in patients refractory to prior PD-(L)1 inhibitors. The established RP2D of this compound 70 mg TIW with standard dosing of durvalumab (1500 mg Q4W) provides a foundation for further clinical development.
The mechanistic basis for this combination involves epigenetic reprogramming of the tumor and its microenvironment, potentially enhancing antigen presentation, reducing immunosuppressive cells, and increasing sensitivity to immune checkpoint blockade. Further investigation in larger, biomarker-selected populations is warranted to fully establish the efficacy of this combination approach and identify patients most likely to benefit.
This compound (MGCD0103) is an orally available benzamide derivative that functions as a selective class I and IV histone deacetylase (HDAC) inhibitor. This small molecule inhibitor specifically targets HDAC isoforms 1, 2, 3, and 11, resulting in increased histone acetylation, chromatin relaxation, and altered gene expression patterns in cancer cells [1] [2]. The compound has demonstrated promising antitumor activity in both hematological malignancies and solid tumors through multiple mechanisms, including induction of cell cycle arrest, promotion of mitochondrial-mediated apoptosis, activation of autophagy, and modulation of non-histone protein acetylation [1] [2]. This compound has shown particular promise in combination therapies, where it can enhance the efficacy of established chemotherapeutic agents through synergistic interactions.
Quantitative synergy analysis has become an essential component of modern drug development, particularly for combination therapies in oncology. The Chou-Talalay method, implemented through Compusyn software, provides a rigorous mathematical framework for quantifying drug interactions based on the mass-action law principle [3] [4]. This methodology offers significant advantages over traditional descriptive approaches by providing precise combination index (CI) values that objectively categorize interactions as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) across various effect levels [3] [4]. For researchers investigating this compound-based combinations, this approach enables rational design of therapeutic regimens that maximize efficacy while potentially reducing individual drug doses and associated toxicities.
The Chou-Talalay method is fundamentally grounded in the mass-action law principle, which provides a unified theoretical framework for analyzing dose-effect relationships regardless of the underlying mechanism of action [4]. The methodology centers on the median-effect equation (MEE), which serves as the common link for different dynamic orders of chemical and enzyme kinetics. The general median-effect equation is expressed as:
[ \frac{f_a}{f_u} = \left( \frac{D}{D_m} \right)^m ]
Where (f_a) represents the fraction affected by dose D, (f_u) is the unaffected fraction (1 - (f_a)), (D_m) is the median-effect dose (e.g., IC(_{50})), and m is the coefficient signifying the shape of the dose-effect curve (m = 1 for hyperbolic, m > 1 for sigmoidal, and m < 1 for flat sigmoidal curves) [3] [4]. This equation enables the quantification of two essential parameters for each drug: m (dynamic-order sign) indicating the shape of the dose-effect curve, and Dm (median-effect dose) representing potency [4].
The combination index (CI) theorem extends the median-effect principle to multiple drugs, providing a quantitative measure for drug interactions. The general combination index equation for two drugs is:
[ CI = \frac{(D)_1}{(D_x)_1} + \frac{(D)_2}{(D_x)_2} + \frac{\alpha(D)_1(D)_2}{(D_x)_1(D_x)_2} ]
Where (D(_x))(_1) and (D(_x))(_2) represent the doses of drug 1 and drug 2 alone required to produce x% effect, while (D)(_1) and (D)(_2) are the doses of each drug in combination that produce the same effect level [3] [4]. The α term accounts for mutual exclusivity (α = 0) or nonexclusivity (α = 1) of drug mechanisms. The CI value provides a quantitative measure of drug interaction: CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [3] [4]. This mathematical approach allows researchers to automatically generate CI values at different effect levels (Fa values), enabling comprehensive analysis of the combination across the entire dose-response spectrum.
Proper experimental design is crucial for generating reliable synergy data for this compound combinations. Prior to initiating combination studies, researchers must first establish high-quality single-agent dose-response curves for both this compound and the companion drug. These preliminary experiments should determine the IC(_{50}) values for each compound alone, which will inform appropriate concentration ranges for combination studies [3]. For this compound, typical working concentrations range from 0.1 to 5 μM, depending on the specific cancer cell line being tested [5] [6]. Cell lines should be selected based on relevant disease models and molecular characteristics that might influence response to HDAC inhibition.
The selection of an appropriate combination ratio represents another critical design consideration. Common approaches include using a fixed ratio based on the IC(_{50}) values of each single agent (e.g., 1:1, 1:2, 1:5 molar ratios) or a fixed ratio based on clinically achievable concentrations [3]. For this compound-gemcitabine combinations, researchers have successfully employed sequential treatment protocols where cells are pretreated with this compound for 24 hours prior to gemcitabine exposure, capitalizing on the ability of this compound to modulate gemcitabine sensitivity markers [5] [6] [7]. This pretreatment schedule allows for epigenetic modifications that may enhance chemosensitivity.
Robust cell viability assays form the foundation of reliable synergy studies. The MTS assay (CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay) has been extensively validated for this compound combination studies and provides a colorimetric method for quantifying metabolically active cells [5] [6]. Alternatively, MTT assays offer another well-established approach for assessing cell viability and proliferation in drug combination studies [8]. For longer-term clonogenic survival assessments, crystal violet staining of fixed colonies after 7-14 days of drug exposure provides information on reproductive cell death [5] [6].
Table 1: Recommended Assays for this compound Combination Studies
| Assay Type | Measurement | Endpoint | Applications | Key Considerations |
|---|---|---|---|---|
| MTS Assay | Metabolic activity | Absorbance at 490nm | High-throughput screening of combination ratios | Linear relationship with cell number; suitable for 96-384 well formats |
| MTT Assay | Mitochondrial function | Absorbance at 570nm | Dose-response and combination studies | Requires solubilization steps; more time-consuming than MTS |
| Clonogenic Assay | Reproductive viability | Crystal violet staining | Long-term growth effects | Low-throughput; requires 7-14 days incubation |
| Caspase 3/7 Assay | Apoptosis induction | Fluorescence | Mechanistic studies of cell death | Can be combined with viability assays |
To ensure data quality, researchers should optimize seeding densities for each cell line to maintain exponential growth throughout the assay duration without reaching confluence. Typically, 5,000-10,000 cells per well in 96-well plates are appropriate for 72-96 hour drug exposures [5] [8]. Proper controls including vehicle-treated (DMSO) cells, blank wells (media only), and positive cytotoxicity controls should be included in every experiment. Each experimental condition should be performed with multiple technical replicates (typically 3-6 wells per condition) and independently repeated to ensure reproducibility.
Maintain appropriate cell lines in recommended media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO(_2) atmosphere. For the leiomyosarcoma model SKLMS1 cells used in this compound-gemcitabine studies, DMEM with high glucose is typically employed [5] [6]. Prior to experimentation, ensure cells are in logarithmic growth phase and have undergone minimal passages to maintain genetic stability.
Prepare drug stocks by dissolving this compound in DMSO at a concentration of 10-20 mM and storing in single-use aliquots at -20°C to avoid freeze-thaw cycles. Prepare companion drugs according to their specific solubility requirements - for example, gemcitabine can be dissolved in PBS or sterile water [5] [6]. On the day of experimentation, prepare fresh serial dilutions of each drug in complete cell culture media, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.
Seed cells in 96-well tissue culture plates at optimized densities (e.g., 5,000 cells/well for SKLMS1) in 100 μL complete medium and allow to adhere overnight [5] [6]. The following day, prepare drug treatments according to the experimental design:
Treat cells with prepared drug solutions, maintaining consistent volumes across all wells. For sequential treatment protocols, pretreat cells with this compound for 24 hours before adding the companion drug without removing the this compound-containing media [5] [6] [7]. Incubate cells for the determined assay duration (typically 72-96 hours for MTS assays).
Measure cell viability by adding MTS reagent (20 μL per 100 μL media) and incubating for 1-4 hours at 37°C until color development is sufficient. Record absorbance at 490 nm using a plate reader. Calculate percentage inhibition for each well using the formula:
[ % \text{Inhibition} = \left(1 - \frac{\text{Absorbance}{\text{drug}} - \text{Absorbance}{\text{blank}}}{\text{Absorbence}{\text{vehicle}} - \text{Absorbance}{\text{blank}}}\right) \times 100 ]
Download and install Compusyn from the official website (www.combosyn.com) after completing the registration process [4]. The software is available free of charge for academic researchers. Launch the software and select "New Project" to begin analysis.
Enter dose-effect data following the software template:
Generate combination index values by running the analysis module. The software will automatically calculate CI values at different effect levels (Fa values) and generate three key outputs:
Interpret the results by examining the relationship between CI values and effect levels. Consistent CI values < 1 across multiple effect levels indicate strong synergy, while CI values that transition from synergistic to antagonistic (or vice versa) at different effect levels indicate more complex interactions that may be schedule- or ratio-dependent.
The combination of this compound and gemcitabine has been extensively characterized in leiomyosarcoma (LMS) models, providing an illustrative example of Compusyn application in preclinical drug development [5] [6]. In these studies, human LMS cell lines (SKLMS1 and LMS1) were treated with this compound alone (0.1-5 μM), gemcitabine alone (1-100 nM), or their combination using fixed molar ratios based on IC(_{50}) values. Viability was assessed using MTS assays after 96 hours of treatment, with some experimental arms employing 24-hour this compound pretreatment before gemcitabine addition [5] [6] [7].
The results demonstrated concentration-dependent growth inhibition for both single agents, with this compound exhibiting IC(_{50}) values ranging from 0.5-2 μM across different LMS cell lines. Compusyn analysis of the combination data revealed strong synergistic interactions (CI < 1) across multiple effect levels (Fa values), with combination index values decreasing with increasing effect levels, indicating enhanced synergy at higher inhibition levels [5] [7]. The most synergistic combinations typically occurred at intermediate this compound concentrations (0.5-1 μM) combined with gemcitabine at 5-20 nM.
Table 2: Quantitative Synergy Analysis of this compound-Gemcitabine in LMS Models
| Cell Line | This compound IC(_{50}) (μM) | Gemcitabine IC(_{50}) (nM) | CI Range | Fa Range for Synergy | Optimal Combination Ratio |
|---|---|---|---|---|---|
| SKLMS1 | 0.8 ± 0.2 | 18.5 ± 3.2 | 0.3-0.7 | 0.5-0.9 | 1:23 (μM:nM) |
| LMS1 | 1.2 ± 0.3 | 22.3 ± 4.1 | 0.4-0.8 | 0.4-0.8 | 1:19 (μM:nM) |
| Leio-012 | 0.6 ± 0.1 | 15.8 ± 2.7 | 0.2-0.6 | 0.6-0.9 | 1:26 (μM:nM) |
| Leio-196A | 1.5 ± 0.4 | 28.4 ± 5.2 | 0.5-0.9 | 0.3-0.7 | 1:19 (μM:nM) |
The synergistic interaction between this compound and gemcitabine was further investigated through mechanistic studies examining apoptosis induction and modulation of gemcitabine sensitivity markers. Caspase 3/7 activation assays demonstrated significantly enhanced apoptosis in combination-treated cells compared to single agents alone, providing biological validation of the synergistic cytotoxicity predicted by Compusyn analysis [5] [7].
At the molecular level, this compound pretreatment was found to modulate key determinants of gemcitabine sensitivity. Western blot analyses revealed that this compound treatment reduced expression of RRM1 and RRM2, the regulatory subunits of ribonucleotide reductase that represent established gemcitabine resistance factors [5] [6]. Concurrently, this compound increased expression of hENT1, the human equilibrative nucleoside transporter 1 responsible for gemcitabine cellular uptake [5] [6]. This coordinated modulation of gemcitabine metabolism and transport pathways provides a mechanistic foundation for the observed synergy, demonstrating how HDAC inhibition can reshape the molecular landscape to enhance chemosensitivity.
Figure 1: Molecular Mechanism of this compound-Gemcitabine Synergy - This diagram illustrates how this compound pretreatment modulates key cellular pathways to enhance gemcitabine efficacy through coordinated downregulation of resistance markers (RRM1/RRM2) and upregulation of gemcitabine import (hENT1).
Successful in vitro synergy should be validated in appropriate animal models to assess translational potential. For this compound-gemcitabine combination studies, researchers have employed LMS xenograft models in immunodeficient mice, administering this compound orally at 50 mg/kg daily and gemcitabine intraperitoneally at 20 mg/kg twice weekly [5] [6]. The in vivo protocol typically involves initiating treatment once tumors reach approximately 0.5 cm in diameter, with random allocation to four groups: vehicle control, this compound alone, gemcitabine alone, and the combination [5] [6].
In vivo efficacy endpoints include tumor volume measurements (calculated as length × width(^2) × 0.5), tumor weight at sacrifice, and histological analysis of proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL staining) [5] [6]. The Compusyn methodology can be adapted for in vivo data analysis using dose-response relationships for tumor growth inhibition, though the calculations are more complex due to pharmacokinetic and pharmacodynamic variables. For the this compound-gemcitabine combination, in vivo studies confirmed superior antitumor efficacy compared to single-agent treatments, validating the synergistic interactions observed in vitro [5] [6].
Beyond gemcitabine, this compound has demonstrated synergistic potential with several other antineoplastic agents across different cancer types. Recent research has explored This compound-capecitabine combinations in triple-negative breast cancer models, where the combination produced a 45% reduction in tumor weight compared to 21% with this compound alone and 27.5% with capecitabine alone [9]. Similarly, this compound has shown promise in combination with immune checkpoint inhibitors in metastatic melanoma models, where it modulates the tumor microenvironment by decreasing immunosuppressive myeloid-derived suppressor cells (MDSCs) while increasing CD8+ T-cell infiltration [2].
The versatility of Compusyn analysis enables systematic evaluation of these diverse combination strategies, allowing researchers to identify optimal dosing schedules and ratios for subsequent clinical development. When exploring novel this compound combinations, it is advisable to test multiple administration sequences (concurrent, this compound first, companion drug first) to identify the most synergistic schedule, as HDAC inhibitors often require pretreatment periods to induce epigenetic modifications that sensitize cells to subsequent therapies.
Common technical issues in this compound synergy studies include solvent toxicity from excessive DMSO concentrations, which should never exceed 0.1% in cell culture experiments. Drug stability represents another consideration, particularly for this compound in aqueous solutions, which should be prepared fresh immediately before each experiment. For consistent results, ensure complete dissolution of this compound in DMSO before dilution into aqueous media.
When atypical dose-response curves occur (e.g., non-sigmoidal patterns), consider increasing the number of data points around the IC(_{50}) region or verifying drug activity through orthogonal assays. For inconsistent combination index values across experimental replicates, confirm the accuracy of drug dilutions and maintain consistent cell passage numbers between experiments. The Compusyn software includes built-in quality control parameters that flag potentially problematic data sets for re-evaluation.
Statistical validation of synergy findings should include both reproducibility across independent experiments (typically n ≥ 3) and appropriate statistical tests comparing combination effects to single agents. While CI values < 1 objectively indicate synergy, researchers should report the confidence intervals for CI values and perform significance testing using two-way ANOVA with post-hoc tests comparing combination treatments to individual agents at equivalent concentrations.
The integration of this compound combination studies with rigorous synergy quantification using Compusyn software represents a powerful approach for advancing epigenetic-targeted cancer therapies. The systematic methodology outlined in these application notes enables researchers to objectively quantify drug interactions, optimize combination ratios, and elucidate mechanistic foundations for synergistic effects. The case study of this compound with gemcitabine in leiomyosarcoma demonstrates how this integrated approach can identify promising combination strategies with translational potential, supported by both quantitative synergy metrics and molecular mechanism insights.
As combination therapies continue to evolve in oncology, the Chou-Talalay method implemented through Compusyn provides a universally applicable framework for evaluating novel drug partners for this compound across diverse cancer models. The continued application of this rigorous analytical approach will accelerate the development of rational combination regimens that maximize therapeutic efficacy while potentially minimizing toxicity through dose-reduction strategies. Researchers are encouraged to adhere to the detailed protocols outlined in this document to ensure generation of robust, reproducible synergy data that can effectively guide subsequent preclinical and clinical development of this compound-based combination therapies.
Agent Overview: Mocetinostat is an oral, isotype-selective inhibitor of Class I (HDAC 1, 2, 3, 8) and Class IV (HDAC 11) histone deacetylases (HDACs). It induces histone hyperacetylation, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. Its anti-tumor activity extends to modulation of the tumor microenvironment and sensitization to other anti-cancer agents [1] [2] [3].
Quantitative Data from Preclinical In Vivo Studies The table below summarizes key parameters and findings from published in vivo studies utilizing this compound.
| Cancer Type | Model & Cell Line | Dosing Regimen | Key Findings | Primary Endpoint & Result | Citation |
|---|
| Prostate Cancer | Orthotopic; DU-145 cells in nude mice | 60 mg/kg; IP; 3x per week (Mon, Wed, Fri) for 5 weeks | Activated miR-31 Decreased E2F6 protein Induced apoptosis (caspase-3) Reduced tumor growth | ~50% tumor growth reduction vs. control [1] | | | Leiomyosarcoma | Subcutaneous; SKLMS1 cells in SCID mice | 50 mg/kg; PO; QD + Gemcitabine (20 mg/kg; IP; BID) | Synergistic effect with gemcitabine Reduced gemcitabine-resistance markers (RRM1, RRM2) | Superior anti-tumor effect in combination vs. either agent alone [4] | | | Non-Small Cell Lung Cancer (NSCLC) | Syngeneic; | Combined with PD-L1 checkpoint inhibitor | Increased tumor antigen presentation Decreased T-regulatory cells (Tregs) Increased CD8+ T cells | Enhanced anti-tumor activity with combo vs. monotherapy [2] | | | General Protocol Notes | Vehicle: 5% DMSO, 5% Tween-80, 90% saline (or PEG400/0.2N HCl) has been used. Treatment start: Tumors ~100-500 mm³. [1] [4] | | | |
This section outlines a generalized and modifiable protocol based on the synthesized studies.
1. Reagent Preparation
2. Animal Model and Tumor Inoculation
3. Dosing and Treatment Schedule
4. Efficacy and Toxicity Monitoring
5. Post-Treatment Analysis Harvested tumors can be analyzed to investigate the mechanism of action:
The following diagrams summarize the main experimental workflow and a key mechanistic pathway for this compound's action.
Diagram 1: In Vivo Xenograft Study Workflow
Diagram 2: Key Anti-Tumor Mechanism of this compound
The table below summarizes the most frequent treatment-related adverse events (TRAEs) observed with mocetinostat in various combination regimens.
| Combination Therapy | Most Frequent TRAEs (All Grades) | Most Frequent Grade ≥3 TRAEs | Recommended Phase II Dose (RP2D) | Citation |
|---|
| This compound + Durvalumab (Advanced NSCLC) | Fatigue (41%), Nausea (40%), Diarrhea (31%) | Not specifically reported in abstract; study stated combination was "generally well tolerated" | this compound: 70 mg TIW Durvalumab: 1500 mg Q4W | [1] | | This compound + Gemcitabine (Advanced Solid Tumors, incl. Pancreatic Cancer) | Fatigue, Thrombocytopenia | Fatigue (38%), Thrombocytopenia (19%) 81% of patients experienced any Grade ≥3 TRAE | this compound: 90 mg TIW Gemcitabine: 1000 mg/m² | [2] | | This compound (Monotherapy) (Relapsed/Refractory Hodgkin Lymphoma) | Not specified in abstract | Neutropenia (17.4% in 110 mg group; 10.7% in 85 mg group), Fatigue (21.7% in 110 mg group; 10.7% in 85 mg group), Pneumonia (17.4% in 110 mg group; 7.1% in 85 mg group) | 85 mg TIW (Reduced from 110 mg to improve tolerance) | [3] |
Here are answers to frequently asked questions on managing common toxicities, based on protocols from clinical trials.
Clinical trials have established specific guidelines for holding doses and reducing doses in response to adverse events. The following workflow visualizes a general dose modification protocol adapted from study procedures [3] [4].
Typical dose modification protocol for managing this compound toxicities, based on clinical trial designs [3] [4].
Common dose levels used in trials for reduction include 110 mg → 85 mg → 60 mg → 40 mg [3]. For the combination with durvalumab, the RP2D itself (70 mg TIW) is a lower, better-tolerated dose [1].
For researchers designing preclinical or early-stage clinical studies, the following workflow outlines a standard protocol from a phase I/II trial investigating this compound with an immune checkpoint inhibitor [7] [1].
General workflow for a Phase I/II study evaluating this compound in combination therapy, based on the design of NCT02805660 [7] [1].
What is the core mechanism by which this compound overcomes ZEB1-associated resistance? this compound, a class I-selective histone deacetylase (HDAC) inhibitor, reverses ZEB1-driven chemoresistance through a multi-targeted epigenetic mechanism. It interferes with the function of the transcriptional repressor ZEB1, leading to the reactivation of key tumor-suppressor microRNAs (like miR-203 and miR-31) and the sensitization of cancer cells to chemotherapy [1] [2] [3]. ZEB1 promotes a stem-like, drug-resistant state by repressing these miRNAs [1]. By inhibiting HDACs, this compound changes the chromatin state at the promoters of ZEB1 target genes, forcing their re-expression and breaking the resistance pathway [1].
In which cell models has this effect been demonstrated? The sensitizing effect of this compound has been validated across multiple cancer types, as summarized in the table below.
| Cancer Type | Cell Line / Model | Chemotherapeutic Agent | Key Findings & Mechanism |
|---|---|---|---|
| Pancreatic Cancer | PANC1, MiaPaca, patient-derived cells (hPaca1) | Gemcitabine | Restored miR-203 expression; repressed stemness; induced sensitivity [1]. |
| Prostate Cancer | DU145 (and docetaxel-resistant DU145-DR), PC3, primary cancer stem cells | Docetaxel | Induced miR-31; suppressed anti-apoptotic E2F6; induced apoptosis [2] [3]. |
| Breast Cancer | MDA-MB-231 | Paclitaxel | miR-203 overexpression shown to sensitize cells [1]. |
| Lung Cancer | H358 | Tarceva (EGFR inhibitor) | Selection for resistance induced ZEB1-high, miR-200/low phenotype [1]. |
Validating the this compound-ZEB1-miRNA Axis In Vitro
This protocol outlines key experiments to confirm the mechanism of action in your cell models.
Establishing Resistant Models:
Drug Sensitivity Assays (IC50 Determination):
Mechanistic Validation:
Below is a workflow diagram summarizing the experimental steps and the molecular mechanism you will be investigating.
Problem: Lack of Chemosensitization at Expected this compound Dose
Problem: High Background Toxicity from this compound
Problem: Inconsistent miRNA Induction Measured by qPCR
The diagram below illustrates the core signaling pathway that this compound targets to overcome resistance, integrating the roles of ZEB1, ATM, and microRNAs.
The following table presents quantitative data from key studies demonstrating the efficacy of miRNA overexpression and this compound in sensitizing resistant cells.
Table: Quantitative Sensitization Effects of miRNA Overexpression in ZEB1-High Cells [1]
| Cell Line | Intervention | Chemotherapeutic Agent | EC50 / EC80 (nM) | Observed Effect |
|---|---|---|---|---|
| Panc1 (Pancreatic) | Control (ctrl) | Gemcitabine | EC50: >10,000 nM | Baseline resistance |
| + miR-200c | Gemcitabine | EC50: 43 nM | ~232-fold sensitization | |
| + miR-203 | Gemcitabine | EC50: 19 nM | ~526-fold sensitization | |
| MiaPaca (Pancreatic) | Control (ctrl) | Gemcitabine | EC50: 830 nM | Baseline resistance |
| + miR-200c | Gemcitabine | EC50: 22 nM | ~38-fold sensitization | |
| + miR-203 | Gemcitabine | EC50: 23 nM | ~36-fold sensitization |
The table below summarizes key dosing information and common adverse events (AEs) from clinical studies, which can inform your in-vitro and in-vivo experiment design.
| Aspect | Clinical Dosing & Toxicity Data | Potential Research Implications |
|---|---|---|
| Dosing Schedule | Orally, 3 times per week (TIW) in 4-week cycles [1]. Starting doses: 70 mg, 85 mg, or 110 mg [1]. | In-vivo studies can adopt a similar intermittent dosing schedule to model clinical exposure while managing toxicity. |
| Common Adverse Events | Fatigue (75.0%), Nausea (69.4%), Diarrhea (61.1%) [1]. | Suggests a class effect of HDAC inhibitors on the GI tract. Prophylactic anti-emetics may be considered for in-vivo studies. |
| Hematological Toxicity | Lower incidence of thrombocytopenia compared to less selective HDAC inhibitors [2]. | Highlights the potentially improved safety profile of mocetinostat's isotype selectivity, a factor in prolonged study designs. |
| Dose Adjustments | Protocol allowed dose escalation if well-tolerated; required reductions for specific drug-related toxicities [1]. | Establishes a need for a dose-finding pilot study and a plan for dose modulation in chronic administration models. |
Understanding this compound's mechanism can help troubleshoot efficacy issues in experiments. The diagram below illustrates its pro-apoptotic signaling pathway.
Key experimental insights supported by this mechanism include:
What is the primary mechanism of action of this compound? this compound is an isotype-selective histone deacetylase (HDAC) inhibitor. It specifically inhibits Class I (HDAC1, 2, 3, 8) and Class IV (HDAC11) enzymes, leading to increased histone acetylation, altered gene expression, and ultimately, cell cycle arrest and apoptosis [1] [3] [2].
How can I confirm this compound is working in my in-vitro model? You can verify its activity by detecting:
What are common challenges when using HDAC inhibitors in-vivo, and how can they be managed? Common challenges include gastrointestinal toxicity (lethargy, diarrhea, dehydration) and potential hematological effects. These can be managed by:
The tables below summarize the frequency of fatigue and nausea associated with Mocetinostat across different clinical trials.
Table 1: Fatigue (Asthenia/Fatigue) in Clinical Trials
| Study Context | Reported Incidence | Severity | Citation |
|---|---|---|---|
| Relapsed/Refractory Lymphoma | 75.0% of patients (54/72) | Most frequent treatment-related adverse event | [1] |
| Advanced Urothelial Carcinoma | 71% of patients (12/17) | Most common adverse event | [2] |
| Advanced NSCLC (with Durvalumab) | 41% of patients | Most frequent treatment-related adverse event | [3] |
Table 2: Nausea in Clinical Trials
| Study Context | Reported Incidence | Severity | Citation |
|---|---|---|---|
| Relapsed/Refractory Lymphoma | 69.4% of patients (50/72) | Very common | [1] |
| Advanced Urothelial Carcinoma | 77% of patients (13/17) | Most common adverse event | [2] |
| Advanced NSCLC (with Durvalumab) | 40% of patients | Very common | [3] |
While the search results do not provide specific, tested protocols for mitigating these side effects, the following insights from clinical trials can inform your experimental design and management strategies.
Here is a question-and-answer format that you could adapt for a technical support guide.
Q: What are the most common side effects we should anticipate in our preclinical or clinical studies with this compound? A: Based on cumulative clinical data, fatigue and nausea are the most frequently reported adverse events. You should also monitor for diarrhea, which is also common [2] [3] [1].
Q: What strategies have been used in clinical trials to manage these side effects? A: The primary strategy has been dose interruption followed by dose reduction. In one trial, the dose was able to be re-escalated in some patients after the adverse event resolved [2]. Ensuring a three-times-weekly schedule, rather than daily dosing, is also standard.
Q: Are there any serious side effects we should be aware of? A: Yes. Cardiac events, including pericardial effusion, have been observed in some trials [4] [5]. One analysis found that patients with a history of pericardial disease or the presence of lung lesions may be at higher risk [6]. Pre-treatment cardiac screening is recommended.
The following diagram outlines a potential experimental workflow for investigating the mechanisms behind this compound's side effects, which could be a basis for further research.
The table below outlines the mocetinostat dosing regimen from a phase Ib clinical trial in metastatic melanoma, which serves as a key reference for schedule optimization [1].
| Trial Phase | This compound Dose & Schedule | Combination Agents (Dose & Schedule) | Treatment Cycle |
|---|---|---|---|
| Induction | 70 mg, orally, TIW [1] | Nivolumab (3 mg/kg) + Ipilimumab (1 mg/kg), IV, every 3 weeks [1] | 12-week induction cycle [1] |
| Maintenance | 70 mg, orally, TIW (same schedule as induction) [1] | Nivolumab (240 mg), IV, every 2 weeks [1] | 12-week maintenance cycles [1] |
Here are answers to common technical and experimental questions you might encounter.
Q1: What is the most critical safety consideration when using the 70 mg TIW schedule? A1: The 70 mg TIW dose in combination with dual immunotherapy (nivolumab and ipilimumab) is associated with significant toxicity. In the referenced trial, all patients experienced grade 2 or higher adverse events, and 60% (6 out of 10 patients) had grade 3-4 toxicities. Despite a high objective response rate, this high level of toxicity is a major factor in risk-benefit assessment and requires careful patient monitoring [1].
Q2: How does this compound's mechanism of action support a TIW dosing schedule? A2: this compound is a class I/IV HDAC inhibitor. While it has a relatively short plasma half-life, its biological effect on its molecular target—inducing histone hyperacetylation—is sustained for several hours. This prolonged pharmacodynamic effect makes intermittent dosing (like TIW) a rational approach to maintain therapeutic epigenetic modulation while potentially managing cumulative toxicity [2] [3]. Preclinical models suggest this schedule allows for immune-mediated effects, such as reducing myeloid-derived suppressor cells (MDSCs) and regulatory T-cells in the tumor microenvironment [2] [1].
Q3: Are there alternative TIW doses if 70 mg is not tolerated? A3: Yes. The clinical trial protocol included de-escalation steps. If the 70 mg dose is not tolerated, a lower dose of 50 mg TIW has been defined and studied. One patient in the trial received this dose, though they experienced early disease progression. The 50 mg dose should be considered for dose optimization in subsequent research cycles if toxicity is a concern [1].
For researchers designing in vitro or in vivo studies based on the clinical schedule, here is a summary of the key methodology.
The following diagram illustrates the this compound mechanism and experimental workflow for analyzing its effects, based on the described protocols.
The table below summarizes the primary targets and confirmed biological effects of this compound across different cancer types.
| HDAC Target Classes | Specific HDAC Isoforms Inhibited | Key Documented Biological Effects in Cancer Models |
|---|
| Class I [1] [2] | HDAC1, HDAC2, HDAC3, HDAC8 [3] [1] | • Induces apoptosis and cell cycle arrest [4] [5]. • Upregulates tumor suppressor genes and pro-apoptotic proteins (e.g., BAX, Bad) [3] [4]. • Downregulates anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, E2F6) [3] [4]. | | Class IV [1] | HDAC11 [3] | • Modulates immune responses within the tumor microenvironment [6]. | | Additional Mechanisms | • Upregulates PD-L1 and antigen presentation machinery (e.g., HLA genes) [6]. • Synergizes with interferon-gamma (IFN-γ) [6]. • Reduces immunosuppressive T-regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [6]. • Enhances efficacy of checkpoint inhibitor therapy [6]. |
Here are detailed methodologies for key experiments investigating this compound's effects, which you can adapt for your research.
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC₅₀ values.
This protocol helps quantify the percentage of cells undergoing apoptosis.
The following diagram illustrates the core signaling pathways through which this compound induces apoptosis, based on the protocols above.
Q1: Why might this compound be used in combination with immune checkpoint inhibitors? A1: this compound can remodel the tumor microenvironment to make it more susceptible to immunotherapy. It upregulates PD-L1 and antigen-presenting genes in tumor cells while reducing populations of immunosuppressive cells like Tregs and MDSCs. This creates a favorable immune context for checkpoint inhibitors like anti-PD-L1 antibodies to work, leading to enhanced anti-tumor activity in preclinical models [6].
Q2: What is a common reason for variable apoptosis induction between cell lines? A2: The efficacy of this compound can depend on the cellular context. A key mechanism involves the upregulation of the pro-apoptotic miRNA, miR-31, and subsequent downregulation of its target, the anti-apoptotic protein E2F6. If this pathway is not functional or differently regulated in your cell line, the expected apoptosis may not occur. It is advisable to validate the expression levels of miR-31 and E2F6 in your model [4].
Q3: Are there any specific combination therapies highlighted in recent research? A3: Yes, recent studies have explored several combinations:
This compound is a class I/IV histone deacetylase (HDAC) inhibitor. Its potential in combination therapy stems from its ability to target both tumor cells and the immune microenvironment [1].
The table below summarizes the core mechanisms that make this compound a promising combination therapy agent.
| Mechanism of Action | Biological Consequence | Potential Therapeutic Benefit |
|---|---|---|
| Immunomodulation: Upregulates PD-L1 and antigen presentation machinery (e.g., HLA genes) [1] | Enhances tumor cell visibility to the immune system | Overcomes resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1) [1] [2] |
| Modulates Tumor Microenvironment: Reduces T-regulatory cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs) [1] [2] | Alleviates immunosuppression within the tumor | Promotes infiltration and activity of cytotoxic CD8+ T-cells [1] |
| Direct Antitumor & Chemosensitization: Inhibits tumor cell growth and alters expression of drug-resistance markers (e.g., reduces RRM1/RRM2, increases hENT1) [3] | Induces apoptosis and synergizes with chemotherapeutic agents | Enhances efficacy of drugs like gemcitabine in solid tumors [3] |
The efficacy of this compound combinations is highly dependent on the specific protocol. The tables below summarize key dosing and sequencing information from preclinical and clinical studies.
Table 1: Combination with Immunotherapy (Checkpoint Inhibitors) This combination aims to create a more immunogenic tumor microenvironment.
| Therapy Partner | Model / Patient Population | This compound Dosing | Combination & Sequencing | Key Outcomes |
|---|---|---|---|---|
| Durvalumab (anti-PD-L1) | Advanced NSCLC (Phase I/II) [4] | 70 mg, orally, three times per week (TIW) | Co-administered with Durvalumab (1500 mg Q4W) | Generally well-tolerated; clinical activity observed in patients refractory to prior checkpoint inhibitor therapy [4] |
| Ipilimumab + Nivolumab | Unresectable Stage III/IV Melanoma (Phase Ib) [2] | 70 mg, orally, TIW | Co-administered with Ipilimumab & Nivolumab every 3 weeks for 12 weeks | High response rate (8 of 9 patients); significant toxicities observed [2] |
| Murine anti-PD-L1 | Syngeneic Mouse Tumor Models (Preclinical) [1] | Not fully specified (in vivo study) | Co-administered | Synergistic anti-tumor activity, superior to either therapy alone [1] |
Table 2: Combination with Chemotherapy The sequencing here is critical for overcoming chemoresistance and achieving synergy.
| Therapy Partner | Model / Patient Population | This compound Dosing | Combination & Sequencing | Key Outcomes |
|---|---|---|---|---|
| Gemcitabine | Leiomyosarcoma (LMS) Xenograft (Preclinical) [3] | 50 mg/kg, orally, once daily (QD) | This compound administered 24 hours prior to Gemcitabine (20 mg/kg, BID) | Superior anti-tumor effect in vivo; synergistic effect in vitro [3] |
| Gemcitabine | Advanced Solid Tumors (Phase I/II) [5] | 90 mg, orally, TIW | Co-administered with Gemcitabine (1000 mg/m² on Days 1, 8, 15 of a 28-day cycle) | Significant toxicities; limited clinical activity in pancreatic cancer cohort [5] |
| Vinorelbine | Refractory/Recurrent Rhabdomyosarcoma (Phase I, recruiting) [6] | Being determined (Dose Escalation) | Administered orally TIW for 9 doses per 21-day cycle with Vinorelbine on Days 1, 8, 15 | Study aims to determine safety and recommended phase 2 dose (RP2D) [6] |
Based on clinical and preclinical findings, here are specific issues you might encounter:
Problem: High Toxicity Leading to Dose Limitations.
Problem: Suboptimal Efficacy.
To help visualize the logical flow of developing a this compound combination therapy, the following diagram outlines key experimental stages and decision points.
| Feature | Gemcitabine + Docetaxel | Gemcitabine + Mocetinostat |
|---|---|---|
| Clinical Status | Established clinical use (first- and second-line) [1] [2] | Investigational; Phase II trial in gemcitabine-resistant disease [3] |
| Reported Efficacy (Clinical) | - First-line: 35.8% objective response rate (ORR) in uterine LMS [1]
For research purposes, a deeper look into the experimental data and proposed mechanisms is valuable.
Preclinical studies suggest that this compound can reverse resistance to gemcitabine through the following pathway:
The methodologies from key studies provide a template for future research.
1. Preclinical In Vivo Xenograft Study (this compound + Gemcitabine) [8] [9]
2. Clinical Phase II Trial (this compound + Gemcitabine) [3]
3. Clinical Phase II Trial (Gemcitabine + Docetaxel - First Line) [1]
The data indicates two distinct therapeutic strategies:
Future research for the this compound combination could focus on identifying predictive biomarkers for response, optimizing dosing schedules, and exploring its potential in less heavily pretreated patients or in sequential therapy following gemcitabine-docetaxel.
| HDAC Inhibitor | HDAC Selectivity | Key Immune & Anti-Tumor Effects | Example Experimental Concentrations/Doses |
|---|
| This compound | Class I & IV Selective [1] [2] | - Reverses ZEB1-mediated drug resistance in cancer cells [3].
The distinct profiles shown in the table are supported by concrete experimental findings.
This compound Reversing Drug Resistance: A systematic study identified this compound as effective in overcoming chemotherapy resistance linked to the EMT activator ZEB1 [3].
Romidepsin as a Radiosensitizer: Research highlights romidepsin's unique role in sensitizing cancer cells to radiation without worsening damage to surrounding normal tissues [7].
Panobinostat Remodeling the Tumor Microenvironment (TME): As a pan-inhibitor, panobinostat has broad effects on the cellular components of the TME [1] [6].
The diagram below visualizes the core mechanism through which this compound reverses drug resistance, as identified in the research [3].
The evidence indicates that HDAC inhibitors are not interchangeable; their immunological and anti-tumor profiles are deeply influenced by their selectivity.
The core difference lies in their target specificity, which directly influences their biological effects and potential toxicity profiles.
| Feature | Mocetinostat (Class I/IV Selective) | Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat) |
|---|---|---|
| Primary Targets | HDAC 1, 2, 3, 11 [1] [2] [3] | Broad inhibition across Class I, II, and IV [4] [5] [6] |
| Key Mechanism | Inhibits Zn²⁺-dependent Class I/IV HDACs; induces histone hyperacetylation, modulating gene expression [1] [7] | Broad inhibition of Zn²⁺-dependent HDACs; impacts wider gene expression and protein networks [4] [8] [6] |
| Specific Actions | Promotes pro-apoptotic miR-31, suppresses E2F6 [9]. Upregulates PD-L1 & antigen presentation machinery (HLA genes) [2]. | Impacts diverse pathways including p21 upregulation, protein aggregation (via HDAC6), and oxidative stress response [4] [8] [6]. |
| Reported Toxicity | Potentially fewer hematological toxicities; specific side effect of pericardial effusion noted [3] [7]. | Broader side effect profile: myelosuppression, thrombocytopenia, fatigue, nausea, QT prolongation [4] [5]. |
The following diagram illustrates the primary functional pathways and experimental outcomes associated with this compound's class I-specific action:
The selectivity of this compound translates to distinct biological outcomes in preclinical models, as summarized in the table below.
| Compound | Cancer/Model Type | Key Experimental Findings | Reference |
|---|---|---|---|
| This compound | Prostate Cancer (in vitro & in vivo) | Induced apoptosis via miR-31 activation & E2F6 suppression. Synergized with docetaxel. Reduced tumor growth by ~50% in orthotopic model. [9] | [9] |
| This compound | Glioblastoma Cell Lines (T98G, C6) | Inhibited proliferation (IC50 ~1-2.5µM). Induced apoptosis (↑BAX, ↓Bcl-2). Promoted differentiation (↑GFAP). [1] | [1] |
| This compound | NSCLC & Syngeneic Tumor Models | Upregulated PD-L1 and HLA genes. Reduced T-regs in tumor microenvironment. Synergized with anti-PD-L1 therapy. [2] | [2] |
| Panobinostat (Pan) | Multiple Myeloma | FDA-approved. Efficacy in hematologic malignancies attributed to simultaneous multi-target inhibition. [4] [5] | [4] [5] |
| Vorinostat (Pan) | Cutaneous T-cell Lymphoma (CTCL) | First FDA-approved HDACi. Demonstrates broad activity but with a characteristic side effect profile. [8] [5] | [8] [5] |
| Entinostat (Class I) | Serous Ovarian Carcinoma | Showed superior efficacy vs. panobinostat in enhancing cisplatin cytotoxicity (Mean IC50: 3.7µM vs 12.0µM in S180 cells). [4] | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:
Apoptosis Induction (Prostate Cancer Model) [9]:
Cytotoxicity & Anti-proliferation (Glioblastoma Model) [1]:
Immune Modulation (NSCLC & Syngeneic Model) [2]:
The choice between a selective and a pan-inhibitor is not universally superior but depends on the biological context.
Rationale for Selective (this compound-like) Inhibition: This approach is compelling when pathology is driven by specific HDAC isozymes. For example, in cancers characterized by overexpression of a single HDAC class (e.g., HDAC1-3 in many solid tumors), a selective inhibitor can target the disease drivers while minimizing off-target effects, potentially improving the therapeutic window [4]. It is also a strategic choice for modulating specific pathways, such as immune recognition, without introducing excessive toxicity [2] [6].
Rationale for Pan-HDAC Inhibition: In complex or heterogeneous diseases, especially certain hematologic malignancies where multiple HDAC classes are dysregulated, a broader inhibitory profile may be necessary to achieve a robust therapeutic effect. The clinical success of panobinostat in multiple myeloma and vorinostat in CTCL supports this strategy, where simultaneous disruption of multiple pathways leads to efficacious tumor cell death [4] [5].
This table provides a high-level overview of the key characteristics of the three HDAC inhibitors.
| Feature | Mocetinostat (MGCD0103) | Romidepsin (FK228 / Istodax) | Belinostat (PXD101 / Beleodaq) |
|---|---|---|---|
| HDAC Selectivity | Class I (1, 2, 3, 8) & Class IV (HDAC11) selective [1] [2] [3] | Class I selective (primarily HDAC1, 2) [4] [5] [2] | Pan-inhibitor (Class I, II, IV) [2] [6] |
| Key Mechanisms of Action | - Apoptosis via miR-31 activation & E2F6 suppression [7]
This section provides the supporting experimental details and protocols behind the data summarized above.
A phase 2 study evaluated this compound in relapsed/refractory lymphoma [8] [3].
A 2020 study investigated Romidepsin as a radiosensitizer for muscle-invasive bladder cancer, highlighting a key mechanism of action [4].
Belinostat is an FDA-approved pan-HDAC inhibitor for Relapsed/Refractory PTCL [6].
The following diagram synthesizes the key mechanisms of action for these HDAC inhibitors, illustrating how their distinct biological effects contribute to anti-cancer activity.
The table below summarizes the core characteristics of different classes of epigenetic drugs, including this compound, to facilitate a high-level comparison.
| Drug/Drug Class | Target | Key Mechanism of Action | Selectivity | FDA-Approved Cancer Indications (Examples) |
|---|---|---|---|---|
| This compound (MGCD0103) | HDAC (Class I) [1] [2] | Oral benzamide; induces apoptosis, cell cycle arrest, autophagy; upregulates tumor suppressor miRNAs (e.g., miR-31) [1] [2] | Isotype-selective (Class I & IV HDACs) [1] | Investigational; activity in Hodgkin's Lymphoma, MDS, Leukemia in clinical trials [1] |
| Pan-HDAC Inhibitors (e.g., Vorinostat, Romidepsin) | HDAC (Multiple Classes) [3] | Broad-spectrum inhibition; leads to histone hyperacetylation, gene transcription, and apoptosis [3] | Pan-inhibitor [1] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL) [3] | | DNMT Inhibitors (e.g., Azacitidine, Decitabine) | DNA Methyltransferases (DNMTs) [3] [4] | Nucleoside analogs; incorporate into DNA, trap DNMTs, cause DNA hypomethylation, and re-express silenced tumor suppressor genes [3] [4] | N/A | Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML) [3] [4] | | HMT Inhibitors (e.g., Tazemetostat) | Histone Methyltransferases (HMT) [3] | Inhibits EZH2, preventing repressive histone methylation (H3K27me3), and reactivating genes controlling cell proliferation [3] | Selective for EZH2 | Epithelioid Sarcoma, Follicular Lymphoma [3] |
This compound is an oral, isotype-selective inhibitor targeting Class I HDACs (HDAC1, 2, 3) [1] [2]. Its mechanism is complex and involves several pathways, as illustrated below.
The following table details critical experiments that demonstrate this compound's antitumor efficacy and its potential for combination therapy.
| Experimental Model | Protocol / Methodology | Key Findings & Data |
|---|
| Prostate Cancer Cells (in vitro) [2] | - Cell lines: DU-145, PC-3.
The search results confirm this compound's potent, selective anti-tumor activity through a well-defined mechanism and support its promise in hematological malignancies [1] [2]. A key advantage is its isotype selectivity, which may offer a better toxicity profile compared to pan-HDAC inhibitors [1].
However, a direct, quantitative comparison of tumor penetration between this compound and other epigenetic drugs remains a significant research gap. The available literature does not provide metrics like tumor-to-plasma ratios or biodistribution studies across these agents.
To proceed with your comparison guide, I suggest:
National Cancer Institute's Cancer Chemotherapy Database or IUPHAR/BPS Guide to PHARMACOLOGY for pharmacokinetic parameters.Irritant;Health Hazard